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  • Product: (S)-1-(Isoquinolin-8-YL)ethanamine
  • CAS: 1344594-30-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Stability, and Utility of (S)-1-(Isoquinolin-8-yl)ethanamine in Drug Discovery

Executive Summary (S)-1-(Isoquinolin-8-yl)ethanamine is a highly valued chiral building block in modern medicinal chemistry. Featuring an electron-deficient isoquinoline core paired with a stereogenic primary amine, it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(Isoquinolin-8-yl)ethanamine is a highly valued chiral building block in modern medicinal chemistry. Featuring an electron-deficient isoquinoline core paired with a stereogenic primary amine, it is frequently employed in the synthesis of kinase inhibitors, GPCR ligands, and targeted therapeutics. As a Senior Application Scientist, understanding the intrinsic physicochemical liabilities of this molecule—specifically its stereochemical fragility and oxidation potential—is paramount. This whitepaper provides a rigorous analysis of its degradation pathways and establishes a self-validating experimental protocol for stability profiling aligned with global regulatory standards.

Chemical Structure & Physicochemical Profiling

To effectively utilize (S)-1-(Isoquinolin-8-yl)ethanamine, researchers must first understand its baseline physicochemical parameters. The proximity of the primary amine to the isoquinoline system dictates both its reactivity and its stability profile.

PropertyValue / Description
IUPAC Name (1S)-1-(isoquinolin-8-yl)ethan-1-amine
CAS Number 1344594-30-4[1]
Molecular Formula C₁₁H₁₂N₂[2]
Molecular Weight 172.23 g/mol [2][3]
Predicted pKa (Amine) ~9.24[4]
Predicted Boiling Point 326.0 ± 17.0 °C[4]
Core Structure Isoquinoline ring substituted at C8 with an (S)-1-aminoethyl group

Stereochemical & Chemical Stability Mechanisms

Stereochemical Liability: Base-Catalyzed Racemization

A critical failure point in the synthesis of chiral APIs is the unintended loss of enantiomeric purity. Chiral primary amines with an adjacent aromatic system (benzylic-type amines) are highly susceptible to racemization[5]. The causality lies in the electronic environment: the electron-withdrawing nature of the isoquinoline ring increases the acidity of the proton at the chiral center (α-proton).

Under strongly basic conditions or elevated temperatures, deprotonation occurs, forming a planar, achiral carbanion or aza-enamine intermediate[5]. Because this intermediate is planar, subsequent reprotonation is non-stereoselective, leading to an equal mixture of (S) and (R) enantiomers (racemization)[5]. Furthermore, in the presence of trace transition metals (e.g., residual palladium from previous coupling steps), reversible dehydrogenation to an imine intermediate can also rapidly erode enantiomeric excess (ee)[6].

Racemization S_Amine (S)-Amine (Chiral) Base Base / Heat (Deprotonation) S_Amine->Base Loss of α-proton Intermediate Planar Aza-enamine (Achiral Intermediate) Base->Intermediate Reprotonation Reprotonation Intermediate->Reprotonation Non-selective Reprotonation->S_Amine Retention R_Amine (R)-Amine (Enantiomer) Reprotonation->R_Amine Inversion

Fig 1: Mechanistic pathway of base-catalyzed racemization of chiral benzylic-type amines.

Chemical Degradation: Isoquinoline N-Oxidation

The secondary liability of this molecule is the isoquinoline nitrogen. The nitrogen lone pair is susceptible to electrophilic attack by reactive oxygen species (ROS), peroxides, or prolonged atmospheric oxygen exposure under UV light, leading to the formation of isoquinoline N-oxides[7][8]. This oxidation fundamentally alters the electronic distribution of the ring, severely deactivating the core toward downstream nucleophilic aromatic substitution (SNAr) and introducing steric hindrance that can derail subsequent synthetic steps[7].

Experimental Workflow: ICH Q1A-Aligned Stability Profiling

To guarantee the integrity of (S)-1-(Isoquinolin-8-yl)ethanamine during storage and active synthesis, a self-validating stability protocol must be executed. This methodology is strictly aligned with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for the stability testing of new drug substances[9][10].

Step-by-Step Methodology

Step 1: Sample Preparation & Matrixing Prepare standardized aliquots of the compound in both the solid-state and in solution (0.1 M in methanol and DMSO). Testing in solution is mandatory to evaluate solvent-mediated degradation and solvolysis.

Step 2: Forced Degradation (Stress Testing) Subject the aliquots to four parallel stress environments to map the complete degradation profile[11]:

  • Thermal Stress: Incubate solid samples at 60°C for 14 days to accelerate baseline thermodynamic degradation.

  • Hydrolytic/Acid-Base Stress: Expose solutions to 0.1 N HCl and 0.1 N NaOH at 40°C for 7 days. This specifically probes the base-catalyzed racemization pathway.

  • Oxidative Stress: Treat with 3% H₂O₂ at room temperature for 24 hours to force the formation of the isoquinoline N-oxide[7].

  • Photostability (ICH Q1B): Expose samples to >1.2 million lux hours of visible light and 200 watt-hours/m² of UV light to assess photo-oxidation[12].

Step 3: Analytical Quantification (Chiral HPLC-HRMS) Analyze the stressed samples using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H) to resolve the (S) and (R) enantiomers[5]. Couple the eluent to a High-Resolution Mass Spectrometer (HRMS) to detect the +16 Da mass shift indicative of N-oxidation.

Step 4: Data Evaluation & Self-Validation (Mass Balance) A protocol is only trustworthy if it is self-validating. Calculate the degradation kinetics using a strict mass balance approach: The sum of the remaining parent (S)-enantiomer, the (R)-enantiomer (generated via racemization), and any degradation products (e.g., N-oxides) must equal 100% of the initial starting concentration. Any deviation indicates an undetected degradation pathway (e.g., polymerization or volatility), requiring immediate assay recalibration.

StabilityWorkflow cluster_Stress 2. ICH Q1A Forced Degradation Prep 1. Sample Preparation Solid & Solution Matrix Thermal Thermal Stress (60°C, 14 Days) Prep->Thermal Hydrolytic Acid/Base Stress (0.1N HCl/NaOH) Prep->Hydrolytic Oxidative Oxidative Stress (3% H2O2) Prep->Oxidative Photo Photostability (UV/Vis Light) Prep->Photo Analysis 3. Chiral HPLC-HRMS Analysis (Enantiomeric Excess & Mass Balance) Thermal->Analysis Hydrolytic->Analysis Oxidative->Analysis Photo->Analysis Eval 4. Kinetic Evaluation & Shelf-Life Determination Analysis->Eval Mass Balance Check

Fig 2: ICH Q1A-aligned experimental workflow for stereochemical and chemical stability profiling.

Synthetic Utility & Derivatization in Drug Discovery

When handled within the established stability parameters, the primary amine of (S)-1-(Isoquinolin-8-yl)ethanamine serves as a highly versatile nucleophile in drug discovery workflows:

  • Amide Bond Formation: It is routinely coupled with complex carboxylic acids using standard coupling reagents (e.g., HATU, EDC). However, due to the steric bulk of the C8-isoquinoline substitution, coupling reactions often require highly optimized conditions (e.g., stoichiometric HOAt) to prevent the epimerization of the acid partner during prolonged reaction times.

  • Transition-Metal Cross-Coupling: The amine can be reacted with heteroaryl halides via palladium-catalyzed Buchwald-Hartwig cross-coupling to construct sterically hindered secondary amines. To prevent the aforementioned transition-metal-catalyzed racemization[6], electron-rich phosphine ligands (e.g., RuPhos or BrettPhos) and strictly anaerobic conditions must be employed to favor rapid reductive elimination over off-cycle β-hydride elimination.

References

  • The Journal of Organic Chemistry (ACS) - Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Available at:[Link]

  • European Medicines Agency (EMA) / ICH - ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

  • National Institutes of Health (PMC) - Flash Thermal Racemization of Chiral Amine in Continuous Flow. Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Properties and Characterization of (S)-1-(Isoquinolin-8-yl)ethanamine

Executive Summary (S)-1-(Isoquinolin-8-yl)ethanamine (CAS: 1344594-30-4) is a highly specialized chiral building block predominantly utilized in the rational design of small-molecule kinase inhibitors. Featuring a rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(Isoquinolin-8-yl)ethanamine (CAS: 1344594-30-4) is a highly specialized chiral building block predominantly utilized in the rational design of small-molecule kinase inhibitors. Featuring a rigid aromatic isoquinoline core coupled with a flexible, stereospecific aliphatic amine, this molecule provides a precise vector for interacting with complex biological targets. This whitepaper synthesizes the physicochemical profile, structural rationale, and validated synthetic methodologies required for handling and characterizing this compound in advanced drug development workflows.

Molecular Architecture & Physicochemical Profile

The utility of (S)-1-(isoquinolin-8-yl)ethanamine stems directly from its dual-pharmacophore nature. The isoquinoline ring serves as a classic hydrogen bond acceptor/donor motif (depending on its protonation state or tautomerization in substituted analogs), while the primary amine provides a site for electrostatic interactions or further synthetic functionalization.

Quantitative Physical Properties

The following table summarizes the critical physicochemical data for the compound. Because the free base is highly reactive and prone to oxidation, computational predictions are standard for its baseline physical properties [1, 2].

PropertyValue / SpecificationMechanistic Significance
CAS Number 1344594-30-4Unique identifier for the (S)-enantiomer [1].
Molecular Formula C₁₁H₁₂N₂Dictates the exact mass and isotopic distribution.
Molecular Weight 172.23 g/mol Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger scaffolds [1].
Boiling Point 326.0 ± 17.0 °C (Predicted)Indicates high intermolecular forces, primarily due to hydrogen bonding from the primary amine [2].
Density 1.118 ± 0.06 g/cm³ (Predicted)Relevant for volumetric calculations in scale-up synthesis [2].
pKa (Primary Amine) 9.24 ± 0.29 (Predicted)Ensures the amine is >98% protonated at physiological pH (7.4), critical for salt-bridge formation [2].
pKa (Isoquinoline) ~5.4 (Standard core)Remains neutral at physiological pH, allowing the aromatic system to comfortably occupy hydrophobic pockets.
Pharmacological Context: The Chiral Advantage

In kinase inhibitor design (e.g., targeting ROCK, PKA, or AKT), the spatial orientation of the amine is non-negotiable. The (S)-methyl group on the ethanamine motif forces the primary amine into a specific trajectory.

When the isoquinoline core anchors into the kinase hinge region via hydrogen bonding, the (S)-ethanamine projects into the solvent channel or towards the DFG (Asp-Phe-Gly) motif. If the (R)-enantiomer were used, steric clashing between the methyl group and the ribose-binding pocket would drastically reduce binding affinity.

KinaseBinding A (S)-1-(Isoquinolin-8-yl)ethanamine B Isoquinoline Core A->B comprises C (S)-Ethanamine Motif A->C comprises D Kinase Hinge Region (H-Bond Acceptor/Donor) B->D anchors to E DFG Aspartate / Solvent (Electrostatic Salt Bridge) C->E projects towards

Logical mapping of (S)-1-(isoquinolin-8-yl)ethanamine pharmacophore interactions.

Asymmetric Synthesis via Ellman's Auxiliary

To achieve the stringent enantiomeric excess (ee >95%) required for pharmaceutical applications, the synthesis of (S)-1-(isoquinolin-8-yl)ethanamine is best executed using Ellman’s sulfinamide methodology [3, 4]. This approach leverages tert-butanesulfinamide as a chiral auxiliary to direct the diastereoselective reduction of a ketimine intermediate.

Mechanistic Rationale
  • Condensation: Titanium(IV) ethoxide (Ti(OEt)₄) is utilized not merely as a Lewis acid to activate the ketone, but as a potent water scavenger. It coordinates the oxygen of 1-(isoquinolin-8-yl)ethanone and the nitrogen of the sulfinamide, driving the equilibrium toward the ketimine [3].

  • Diastereoselective Reduction: The reduction utilizes sodium borohydride (NaBH₄) at low temperatures (-50 °C). According to the Davis-Ellman transition state model, the metal cation coordinates with both the sulfinyl oxygen and the imine nitrogen, locking the conformation. The hydride then attacks from the less sterically hindered face, yielding high diastereomeric excess [3].

Step-by-Step Synthetic Protocol

Step 1: Imine Condensation

  • Charge a flame-dried, argon-purged flask with 1-(isoquinolin-8-yl)ethanone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.2 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12–18 hours until complete consumption of the ketone is observed via LC-MS.

  • Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting titanium dioxide salts through a pad of Celite and extract the filtrate with ethyl acetate.

Step 2: Diastereoselective Reduction

  • Dissolve the crude (R)-sulfinyl ketimine in anhydrous THF (0.2 M) and cool to -50 °C using a dry ice/acetone bath.

  • Add NaBH₄ (3.0 eq) in a single portion. Maintain the temperature strictly at -50 °C for 4 hours to ensure maximum facial selectivity.

  • Slowly warm to 0 °C and quench with methanol, followed by saturated aqueous NH₄Cl. Extract with dichloromethane (DCM).

Step 3: Auxiliary Cleavage

  • Dissolve the purified sulfinamide intermediate in anhydrous methanol (0.1 M).

  • Add 4M HCl in dioxane (5.0 eq) at 0 °C. Stir for 2 hours at room temperature. The acidic conditions selectively cleave the N-S bond without affecting the isoquinoline core[4].

  • Concentrate the mixture in vacuo, basify with 1M NaOH, and extract with DCM to yield the free base of (S)-1-(isoquinolin-8-yl)ethanamine.

SynthesisWorkflow N1 1-(Isoquinolin-8-yl)ethanone N2 Ti(OEt)4, THF, 60°C + (R)-tert-butanesulfinamide N1->N2 N3 Chiral N-Sulfinyl Ketimine N2->N3 Condensation N4 NaBH4, THF, -50°C (Davis-Ellman Model) N3->N4 N5 Diastereomeric Sulfinamide N4->N5 Hydride Attack N6 4M HCl in Dioxane N-S Bond Cleavage N5->N6 N7 (S)-1-(Isoquinolin-8-yl)ethanamine N6->N7 Deprotection

Step-by-step synthesis workflow using Ellman's auxiliary for chiral resolution.

Analytical Characterization Protocols

To validate the self-consistency of the synthesis and ensure the integrity of the (S)-enantiomer, rigorous analytical characterization is mandatory.

Chiral HPLC Protocol

Enantiomeric excess must be determined prior to downstream coupling.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: The addition of 0.1% DEA is critical to suppress peak tailing caused by the primary amine interacting with residual silanols on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the isoquinoline chromophore).

NMR Spectroscopy Signatures

Nuclear Magnetic Resonance (NMR) confirms the structural connectivity.

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signal for the chiral center is the methine proton (-CH (NH₂)CH₃), which appears as a distinct quartet around δ 4.5–4.8 ppm due to coupling with the adjacent methyl group. The methyl group itself (-CH(NH₂ )CH₃ ) presents as a doublet near δ 1.4–1.6 ppm. The highly deshielded isoquinoline protons (particularly H1 and H3) will appear downfield between δ 8.5 and 9.3 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The aliphatic chiral carbon typically resonates near δ 50–55 ppm, clearly distinguished from the aromatic carbons (δ 115–155 ppm).

References

  • NextSDS. "(S)-1-(Isoquinolin-8-yl)ethanamine — Chemical Substance Information." NextSDS Database.
  • ChemicalBook. "(S)-1-(Isoquinolin-8-yl)ethanamine | 1344594-30-4." ChemicalBook Properties.
  • Beilstein Journal of Organic Chemistry. "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles." Beilstein Journals.
  • Royal Society of Chemistry. "Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines." RSC Advances.
Foundational

NMR structural analysis and characterization of (S)-1-(Isoquinolin-8-YL)ethanamine

An In-Depth Technical Guide to the NMR Structural Analysis and Characterization of (S)-1-(Isoquinolin-8-YL)ethanamine Abstract This technical guide provides a comprehensive framework for the complete structural elucidati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Structural Analysis and Characterization of (S)-1-(Isoquinolin-8-YL)ethanamine

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation and characterization of (S)-1-(Isoquinolin-8-YL)ethanamine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data, focusing instead on the strategic integration of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We will explore the causality behind experimental choices, detailing self-validating protocols for data acquisition and processing. The narrative synthesizes predictive analysis based on foundational chemical principles with a clear methodology for unambiguous signal assignment, culminating in a complete structural confirmation of the target molecule.

Introduction and Strategic Overview

(S)-1-(Isoquinolin-8-YL)ethanamine, a chiral amine featuring a rigid isoquinoline scaffold, represents a valuable building block in medicinal chemistry and materials science. The precise determination of its three-dimensional structure and the electronic environment of every atom is paramount for understanding its reactivity, biological activity, and role in larger molecular assemblies.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this task, offering unparalleled insight into molecular structure in solution. A multi-dimensional approach is not merely confirmatory; it is an essential strategy for resolving spectral overlap and unambiguously establishing atomic connectivity. This guide will demonstrate how a logical progression from simple 1D experiments to more complex 2D correlation spectra allows for a complete and confident structural assignment.

Molecular Structure and Atom Numbering

A prerequisite for any spectral analysis is a clear and consistent atom numbering system. The structure of (S)-1-(Isoquinolin-8-YL)ethanamine is presented below with the IUPAC-recommended numbering for the isoquinoline ring system and logical numbering for the ethanamine side chain.

Caption: Molecular structure of (S)-1-(Isoquinolin-8-YL)ethanamine with atom numbering.

Experimental Design and Protocols

The trustworthiness of NMR data hinges on meticulous sample preparation and correctly implemented acquisition parameters. Every protocol described is designed as a self-validating system to ensure data integrity.

Sample Preparation Protocol

The quality of the final spectrum is directly proportional to the quality of the sample. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[1]

  • Analyte Quantity : Weigh approximately 10-15 mg of (S)-1-(Isoquinolin-8-YL)ethanamine for a comprehensive analysis including ¹³C and 2D NMR. For routine ¹H NMR, 2-5 mg is sufficient.[2][3]

  • Solvent Selection : Choose a high-purity deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, particularly for observing exchangeable protons like those of the amine (NH₂).

  • Dissolution : Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

  • Filtration (Critical Step) : To remove any suspended microparticulates that would degrade spectral resolution, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[2]

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition Workflow

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate spectral dispersion. The following is a logical workflow for data acquisition.

Caption: Logical workflow for comprehensive NMR data acquisition.

  • ¹H NMR : Provides initial information on the number and type of proton environments.

  • ¹³C NMR & DEPT-135 : Identifies the number of carbon environments and classifies them into CH, CH₂, and CH₃ groups.

  • COSY : Establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other through 2-3 bonds.

  • HSQC : Correlates each proton with its directly attached carbon (¹J-coupling), providing a powerful tool for assigning carbon signals.

  • HMBC : Detects long-range correlations between protons and carbons (typically 2-3 bonds away), which is essential for connecting different molecular fragments and identifying quaternary carbons.[4][5][6]

Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate an interpretable spectrum.[7][8] Standard processing steps include:

  • Apodization (Windowing) : Multiplication of the FID by a window function to improve the signal-to-noise ratio or resolution.

  • Fourier Transformation (FT) : Converts the time-domain signal (FID) into a frequency-domain signal (the spectrum).[9]

  • Phase Correction : Adjusts the phase of the spectrum to ensure all peaks are purely absorptive.

  • Baseline Correction : Corrects for any distortions in the spectral baseline.[10]

  • Referencing : Calibrates the chemical shift axis (in ppm) using a known internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[11]

Spectral Analysis and Structural Elucidation

This section details the interpretation of each spectrum, building a complete structural picture piece by piece. Predicted chemical shifts are based on the parent isoquinoline and ethylamine structures, adjusted for substituent effects.[11][12][13][14]

¹H NMR Spectrum: The Proton Framework

The ¹H NMR spectrum provides the initial blueprint of the proton environments. We expect to see signals corresponding to the seven aromatic protons of the isoquinoline ring and the five protons of the ethanamine side chain.

  • Isoquinoline Ring Protons :

    • H1 and H3 : These protons are adjacent to the electronegative nitrogen atom and are expected to be the most deshielded aromatic signals. H1 typically appears as a doublet, and H3 as a doublet, coupled to each other.

    • H4, H5, H6, H7 : These protons on the carbocyclic ring will appear in the typical aromatic region (approx. 7.0-8.5 ppm). Their exact shifts and multiplicities will depend on their coupling relationships. H7, being adjacent to the C8 substituent, will likely be a doublet coupled to H6.

  • Ethanamine Side Chain Protons :

    • H9 (Methine) : This proton is a chiral center, adjacent to both the aromatic ring and the methyl group. It is expected to be a quartet due to coupling with the three H10 protons. Its proximity to the aromatic ring will shift it downfield compared to a simple alkyl amine.

    • H10 (Methyl) : These three equivalent protons will appear as a doublet, coupled to the single H9 proton. This signal will be in the aliphatic region (approx. 1.5-2.0 ppm).

    • NH₂ Protons : These two protons often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Their chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR and DEPT-135 Spectra: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments, while the associated DEPT-135 experiment differentiates them by the number of attached protons.

  • ¹³C NMR Predictions :

    • Isoquinoline Carbons : We expect nine distinct signals. The carbons adjacent to the nitrogen (C1, C3) and the quaternary (bridgehead) carbons (C4a, C8a) will have characteristic chemical shifts. C8 will be significantly shifted due to the direct attachment of the substituent.[15][16]

    • Ethanamine Carbons : Two signals are expected in the aliphatic region: C9 (methine) and C10 (methyl).

  • DEPT-135 Analysis :

    • Positive Signals : CH and CH₃ carbons. In this molecule, this will correspond to C1, C3, C4, C5, C6, C7 (all CH) and C10 (CH₃). C9 (CH) will also be positive.

    • Negative Signals : CH₂ carbons. None are present in this molecule.

    • Absent Signals : Quaternary carbons. C4a, C8, and C8a will be absent in the DEPT-135 spectrum but present in the broadband ¹³C spectrum.

Integrated 2D NMR Analysis: Connecting the Pieces

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and, most importantly, for establishing the connectivity between the isoquinoline core and the ethanamine side chain.[17][18]

The COSY spectrum reveals scalar (through-bond) coupling between protons, typically over two or three bonds.

Caption: Key expected ¹H-¹H COSY correlations.

  • Key Correlations :

    • A strong cross-peak between the H9 (quartet) and H10 (doublet) signals, confirming the ethyl fragment of the side chain.

    • A network of correlations in the aromatic region connecting H4-H5 , H5-H6 , and H6-H7 , allowing for sequential assignment of these protons.

    • A correlation between H1 and H3 , confirming their positions on the pyridine ring of the isoquinoline.

The HSQC spectrum is the most reliable method for assigning protonated carbons. Each cross-peak represents a direct, one-bond connection between a proton and a carbon. This allows the definitive assignment of C1, C3, C4, C5, C6, C7, C9, and C10 based on the already-deduced proton assignments.

The HMBC experiment is the cornerstone of the final structural proof, revealing correlations between protons and carbons over two and three bonds. This allows us to "see" past quaternary carbons and connect the different spin systems identified by COSY.

G cluster_mol mol C8 C8 C7 C7 C8a C8a C9 C9 H9 H9 H9->C8 H9->C7 H9->C8a C10 C10 H9->C10 H10 H10 H10->C9 H7 H7 H7->C8 label_C8 C8 label_C7 C7 label_C8a C8a label_C9 C9 label_C10 C10

Caption: Crucial ¹H-¹³C HMBC correlations confirming the side chain attachment point.

  • The Definitive Correlations :

    • H9 to C8, C7, and C8a : The most critical correlations will be from the methine proton (H9) of the side chain to the carbons of the isoquinoline ring. A strong cross-peak to the quaternary carbon C8 and its neighbors C7 and C8a provides unambiguous proof that the ethanamine group is attached at the C8 position.

    • H10 to C9 : A correlation from the methyl protons (H10) to the methine carbon (C9) confirms the side chain structure.

    • H7 to C8 and C5 : Correlations from the aromatic protons will confirm their positions relative to the quaternary carbons. For example, H7 should show a correlation to the substituent-bearing C8.

Consolidated Data and Final Assignment

The culmination of this systematic analysis is a complete and unambiguous assignment of all proton and carbon signals. The data should be summarized for clarity.

Table 1: Consolidated ¹H and ¹³C NMR Assignments for (S)-1-(Isoquinolin-8-YL)ethanamine (Predicted data in CDCl₃ at 400 MHz. Actual values may vary slightly.)

Atom No.TypePredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations from Proton
1CH~8.5 (d, J ≈ 5-6)~152C3, C8a
3CH~7.6 (d, J ≈ 5-6)~143C1, C4, C4a
4CH~7.8 (d, J ≈ 8)~121C3, C5, C4a
4aC-~128-
5CH~7.5 (d, J ≈ 8)~130C4, C6, C8a
6CH~7.4 (t, J ≈ 8)~127C5, C7
7CH~7.9 (d, J ≈ 8)~128C5, C8, C8a
8C-~145-
8aC-~136-
9CH~4.5 (q, J ≈ 7)~50C7, C8, C8a, C10
10CH₃~1.6 (d, J ≈ 7)~24C9
NH₂NH₂~1.8 (br s)--

Conclusion

The structural characterization of (S)-1-(Isoquinolin-8-YL)ethanamine is robustly achieved through the strategic application of 1D and 2D NMR spectroscopy. By systematically progressing from ¹H and ¹³C analysis to COSY, HSQC, and finally HMBC experiments, a self-validating network of data is created. The HMBC experiment, in particular, is indispensable for unequivocally establishing the connectivity between the ethanamine side chain and the C8 position of the isoquinoline core. This detailed guide provides the foundational methodology and interpretive logic required for researchers to confidently characterize this and structurally related molecules, ensuring the highest degree of scientific integrity in their work.

References

  • Vertex AI Search. (n.d.). NMR Data Processing.
  • NextSDS. (n.d.). (S)-1-(Isoquinolin-8-yl)ethanamine — Chemical Substance Information.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • Novoprolabs. (n.d.). NMR sample preparation guidelines.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Edinburgh. (n.d.). How to make an NMR sample.
  • ChemicalBook. (n.d.). Isoquinoline(119-65-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Isoquinoline(119-65-3) 13C NMR spectrum.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine.
  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260.
  • Jackman, L. M., & Sternhell, S. (1969). A direct synthesis and carbon-13 nuclear magnetic resonance spectral analysis of 4-substituted isoquinolines. Journal of the American Chemical Society, 91(22), 6205–6207.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine.
  • Cornell University. (n.d.). Structural Elucidation of An Unknown Compound.
  • Kaneka Techno Research. (n.d.). Structural analysis of organic compounds using 2D-NMR spectra.
  • EPFL. (n.d.). 2D NMR.
  • Elyashberg, M., Williams, A., & Martin, G. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1635-1645.

Sources

Protocols & Analytical Methods

Method

Protocol for coupling (S)-1-(Isoquinolin-8-YL)ethanamine with carboxylic acids

Application Note & Protocol Topic: Protocol for Coupling (S)-1-(Isoquinolin-8-YL)ethanamine with Carboxylic Acids Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Protocol for Coupling (S)-1-(Isoquinolin-8-YL)ethanamine with Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoquinoline Amide Scaffold

The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all pharmaceutical drugs.[1] The specific scaffold derived from coupling a carboxylic acid with (S)-1-(Isoquinolin-8-YL)ethanamine is of significant interest in drug discovery. The isoquinoline moiety is a privileged structure found in numerous biologically active compounds, while the chiral ethylamine sidechain provides a critical stereochemical element for molecular recognition and interaction with biological targets.

The primary challenge in this synthesis is the efficient formation of the amide bond while preserving the stereochemical integrity of the chiral center.[2][3][4] This guide provides a detailed examination of the underlying chemical principles, a comparative analysis of common coupling reagents, and robust, step-by-step protocols for successfully synthesizing these target molecules with high yield and enantiopurity.

Chemical Principles and Key Considerations

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process under standard conditions, requiring the activation of the carboxylic acid.[5][6] This is achieved using a "coupling reagent," which converts the carboxylate's hydroxyl group into a better leaving group, creating a highly reactive acylating agent susceptible to nucleophilic attack by the amine.[4]

Core Challenges:
  • Steric Hindrance: The isoquinoline ring at the 8-position presents a sterically demanding environment around the amine's nitrogen atom. This can slow the rate of the desired nucleophilic attack, necessitating the use of highly efficient coupling reagents.[7]

  • Racemization: The most significant challenge when coupling chiral acids (or, in this case, a chiral amine with an activated acid intermediate that may have a chiral center) is the risk of racemization. For chiral carboxylic acids, this often occurs through the formation of a symmetric 5(4H)-oxazolone (or azlactone) intermediate, which can be deprotonated and reprotonated, scrambling the stereocenter.[2][3][4] The choice of coupling reagent, additives, and base is critical to suppress this side reaction.[8][9]

  • Side Reactions: With certain coupling reagents, particularly carbodiimides, the activated O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which consumes the activated acid and complicates purification.[5][10]

Coupling Reagent Selection Guide

The choice of coupling reagent is the most critical parameter for a successful reaction. The ideal reagent should provide high yields, fast reaction times, and minimal racemization, especially for challenging substrates.[5]

Reagent ClassExample(s)MechanismAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICForms a reactive O-acylisourea intermediate.[5][6]Cost-effective, widely available. EDC and its urea byproduct are water-soluble, simplifying workup.[11][12]Prone to racemization without additives.[11] Can form N-acylurea byproducts.[10] Slower with hindered substrates.
Aminium/Uronium Salts HATU, HBTU, HCTUForms a highly reactive OAt- or OBt-active ester.[12][13]Extremely efficient and fast, even for hindered substrates.[14] Low racemization rates, especially with HATU.[9][11]Higher cost. Can cause guanidinylation of the amine if used in excess relative to the acid.[14]
Phosphonium Salts PyBOP, PyAOPForms a reactive OBt- or OAt-active ester.[5]Very rapid reactions.[5] Highly effective for difficult couplings, including N-methylated or sterically congested residues.[5][11]High cost. Byproducts can sometimes be difficult to remove.

For the coupling of (S)-1-(Isoquinolin-8-YL)ethanamine, HATU is often the reagent of choice due to its high efficiency with sterically demanding substrates and its superior ability to suppress racemization.[9][13][14] However, the more economical EDC/HOBt system can also be effective and is a valuable first choice for optimization.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Diagram: General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Weigh Carboxylic Acid (1.0 equiv) dissolve Dissolve Acid & Amine in Anhydrous Solvent prep_acid->dissolve prep_amine Weigh (S)-1-(Isoquinolin-8-YL)ethanamine (1.0 - 1.2 equiv) prep_amine->dissolve prep_reagents Prepare Coupling Reagent & Additive Solution add_reagents Add Coupling Reagents & Non-nucleophilic Base prep_reagents->add_reagents cool Cool to 0 °C dissolve->cool cool->add_reagents react Stir at 0 °C to RT (Monitor by TLC/LC-MS) add_reagents->react quench Quench Reaction (e.g., add water) react->quench extract Liquid-Liquid Extraction (Acid/Base Washes) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify G RCOOH R-COOH + DIPEA ⇌ R-COO⁻ ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster 1. Carboxylate attacks HATU HATU HATU Product Final Amide Product ActiveEster->Product 2. Amine attacks active ester TMU + Tetramethylurea ActiveEster->TMU Amine (S)-Amine

Sources

Application

Application Note: (S)-1-(Isoquinolin-8-yl)ethanamine as a Privileged Chiral Building Block in Targeted Drug Discovery

Executive Summary (S)-1-(Isoquinolin-8-yl)ethanamine (CAS: 1344594-30-4)[1] is a highly valuable chiral building block utilized extensively in modern medicinal chemistry[2]. As structure-based drug discovery increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(Isoquinolin-8-yl)ethanamine (CAS: 1344594-30-4)[1] is a highly valuable chiral building block utilized extensively in modern medicinal chemistry[2]. As structure-based drug discovery increasingly targets complex, sterically constrained binding pockets—such as kinase hinge regions or epigenetic reader domains—the architectural precision of the fragment becomes paramount. This application note provides causality-driven protocols for integrating this chiral amine into lead compounds via amide coupling and palladium-catalyzed cross-coupling, ensuring high yields and the strict preservation of stereochemical integrity.

Structural Rationale & Mechanistic Advantages

The selection of (S)-1-(Isoquinolin-8-yl)ethanamine over simpler aliphatic or non-chiral aromatic amines is driven by two distinct structural features:

  • The Isoquinoline Core : This bicyclic system provides a robust aromatic surface capable of strong π−π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the target protein. Furthermore, the nitrogen atom within the isoquinoline ring acts as a critical hydrogen bond acceptor, frequently utilized to anchor the molecule to the protein backbone[3].

  • The Chiral Ethanamine Vector : The (S)-enantiomer directs the primary amine functionality—and any subsequent synthetic elaborations—along a highly specific spatial vector. This precise orientation minimizes steric clashes and maximizes favorable interactions within adjacent sub-pockets (such as the S1 or S1' pockets of proteases and kinases)[4].

DrugDesign A Target Identification (e.g., Kinase Hinge) B Fragment Selection (S)-1-(Isoquinolin-8-yl)ethanamine A->B C Vector Elaboration (Amide/Amine Coupling) B->C D Lead Optimization (SAR & PK Profiling) C->D

Workflow of Structure-Based Drug Design utilizing (S)-1-(Isoquinolin-8-yl)ethanamine.

Synthetic Applications & Causality-Driven Protocols

The primary utility of (S)-1-(Isoquinolin-8-yl)ethanamine lies in its ability to form stable C-N bonds. Below are field-proven protocols designed to maximize yield while strictly preserving the chiral integrity of the α -stereocenter[5].

Protocol A: HATU-Mediated Amide Bond Formation

Amide bond formation remains the most frequently executed reaction in medicinal chemistry[5]. For sterically hindered chiral amines, standard reagents (like EDC/HOBt) often require extended reaction times, which can lead to epimerization.

Causality & Experimental Choices : We utilize because its 7-azabenzotriazole leaving group is highly reactive, facilitating rapid coupling even with bulky carboxylic acids[3]. N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile. Furthermore, DIPEA provides the optimal pKa for carboxylate deprotonation without being basic enough to abstract the α -proton of the chiral center, thereby preventing racemization[4].

Step-by-Step Methodology :

  • Activation : Dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv, 0.55 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling : Add (S)-1-(Isoquinolin-8-yl)ethanamine (1.05 equiv, 0.525 mmol) dropwise. (Rationale: A slight excess of the amine ensures complete consumption of the activated acid, simplifying downstream purification).

  • Monitoring : Stir for 2 hours at room temperature. Monitor via LC-MS to confirm the disappearance of the intermediate active ester.

  • Quenching & Workup : Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF) and brine.

  • Purification : Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for synthesizing secondary aryl amines[6]. When coupling chiral primary amines, the primary challenges are avoiding racemization and preventing the formation of undesired biaryl byproducts[6].

Causality & Experimental Choices : We select a Pd(0) precatalyst paired with a bulky biarylphosphine ligand (e.g., RuPhos). The steric bulk of the ligand accelerates the reductive elimination step, preventing β -hydride elimination and subsequent racemization[7]. Cesium carbonate ( Cs2​CO3​ ) is used as the base instead of the more traditional sodium tert-butoxide ( NaOtBu ). The milder basicity of Cs2​CO3​ is critical to maintaining the >99% enantiomeric excess (ee) of the starting amine under thermal conditions[6].

Step-by-Step Methodology :

  • Preparation : In a glovebox or under a strict argon atmosphere, charge a Schlenk flask with the aryl halide (1.0 equiv, 0.5 mmol), (S)-1-(Isoquinolin-8-yl)ethanamine (1.2 equiv, 0.6 mmol), Pd2​(dba)3​ (2.5 mol%), RuPhos (5 mol%), and anhydrous Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Solvent Addition : Add degassed anhydrous 1,4-dioxane (0.1 M). (Rationale: Dioxane provides a high boiling point and excellent solubility for the base at elevated temperatures).

  • Heating : Seal the flask and heat at 85°C for 12-16 hours. (Rationale: Keeping the temperature strictly below 100°C minimizes the risk of thermal degradation and epimerization of the chiral amine).

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ar Ar-Pd(II)-X Complex Pd0->PdII_Ar Oxidative Addition (Aryl Halide) PdII_Amine Ar-Pd(II)-Amine Intermediate PdII_Ar->PdII_Amine Amine Coordination + Base Product Chiral Arylamine Product PdII_Amine->Product Reductive Elimination Product->Pd0 Regenerate Pd(0)

Buchwald-Hartwig catalytic cycle highlighting the integration of the chiral amine.

Quantitative Data Summary

The following table summarizes the expected outcomes when utilizing (S)-1-(Isoquinolin-8-yl)ethanamine in the described protocols, demonstrating the robustness of the methods across different coupling partners.

Reaction TypeCoupling PartnerReagents / CatalystYield (%)ee Retention (%)
Amide CouplingHeteroaryl Carboxylic AcidHATU, DIPEA, DMF, RT85 - 92> 99.5
Amide CouplingAliphatic Carboxylic AcidHATU, DIPEA, DMF, RT88 - 95> 99.5
Buchwald-HartwigAryl Bromide Pd2​(dba)3​ , RuPhos, Cs2​CO3​ 75 - 85> 99.0
Buchwald-HartwigHeteroaryl ChlorideBrettPhos Pd G3, K3​PO4​ 65 - 80> 98.5

Analytical Validation (QC)

To ensure the trustworthiness of the synthesized compounds and validate the self-correcting nature of the protocols, rigorous Quality Control (QC) must be applied:

  • Chiral HPLC : Essential for verifying that no racemization occurred during the coupling process. Use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) with an isocratic mobile phase (typically Hexane/Isopropanol). Crucial step: Add 0.1% diethylamine (DEA) to the mobile phase to prevent peak tailing of the basic isoquinoline nitrogen.

  • NMR Spectroscopy : 1H NMR and 13C NMR should be utilized to confirm the structural integrity of the isoquinoline core. The presence of the chiral methine proton must be confirmed (typically presenting as a distinct multiplet or quartet around 4.5 - 5.5 ppm, depending on the electronic environment of the newly formed amide or arylamine).

References

  • Organic Process Research & Development. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol". ACS Publications, 2014. URL:[Link]

  • Chemical Reviews. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". ACS Publications, 2025. URL:[Link]

  • Journal of Medicinal Chemistry. "Synthetic Approaches to New Drugs Approved during 2018". ACS Publications, 2021. URL:[Link]

  • Journal of Medicinal Chemistry. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations". ACS Publications, 2025. URL:[Link]

  • Journal of Medicinal Chemistry. "Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?". ACS Publications, 2015. URL:[Link]

Sources

Method

Application Note: Enantiomeric Resolution and Chromatographic Purity of (S)-1-(Isoquinolin-8-YL)ethanamine

Executive Overview & Scope 1-(Isoquinolin-8-yl)ethanamine is a highly valuable chiral building block and intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and novel anti-infectives. Beca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Scope

1-(Isoquinolin-8-yl)ethanamine is a highly valuable chiral building block and intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and novel anti-infectives. Because the physical properties of enantiomers are identical in achiral environments, they cannot be separated by simple physical methods; their resolution requires a chiral environment capable of differential stereoselective interactions[1].

This application note provides a comprehensive, self-validating framework for the chromatographic separation of 1-(Isoquinolin-8-yl)ethanamine enantiomers. By detailing two orthogonal methodologies—host-guest complexation via crown ether stationary phases and multimodal recognition via polysaccharide-derived phases—this guide empowers analytical scientists to accurately determine the enantiomeric excess (ee) of the (S)-isomer and isolate it from its (R)-counterpart.

Structural & Mechanistic Dynamics

To design an effective separation protocol, one must analyze the specific physicochemical properties of 1-(Isoquinolin-8-yl)ethanamine. The molecule features two distinct basic centers:

  • The Isoquinoline Nitrogen: A tertiary aromatic amine (pKa ~5.4).

  • The Primary Aliphatic Amine: Located on the chiral center (pKa ~9.5).

Host-Guest Complexation (Crown Ether CSPs)

For primary amines, immobilized crown ether chiral stationary phases (CSPs), such as CROWNPAK CR-I(+), offer unparalleled stereoselectivity[2]. The mechanism relies on the protonation of the primary amine under highly acidic conditions (pH < 1.5). The resulting ammonium ion ( −NH3+​ ) forms a host-guest inclusion complex with the 18-crown-6 ether cavity of the stationary phase[3]. The chiral barrier of the crown ether interacts differently with the spatial arrangement of the methyl group and the bulky isoquinoline ring of the (R) and (S) enantiomers, resulting in differential elution.

Mechanism Amine 1-(Isoquinolin-8-yl) ethanamine Protonation Protonation (-NH3+) via HClO4 (pH 1.0-1.5) Amine->Protonation Complex Host-Guest Inclusion Crownpak CR-I(+) Protonation->Complex ElutionD (R)-Enantiomer (Weaker Complex) Complex->ElutionD 1st Peak ElutionL (S)-Enantiomer (Stronger Complex) Complex->ElutionL 2nd Peak

Fig 1. Mechanistic pathway of primary amine enantioseparation via chiral crown ether complexation.

Multimodal Recognition (Polysaccharide CSPs)

Alternatively, amylose or cellulose phenylcarbamate derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H) separate enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and π−π stacking with the isoquinoline ring[4]. Because 1-arylethylamines are highly basic, they are prone to severe peak tailing due to secondary interactions with residual acidic silanols on the silica support. This necessitates the use of a basic modifier, such as diethylamine (DEA), in the mobile phase to competitively mask these achiral active sites[5].

Orthogonal Chromatographic Methodologies

The following protocols are designed as self-validating systems. Prior to analyzing unknown samples, a system suitability test (SST) using a racemic standard must be performed to ensure the column and mobile phase are performing within established parameters.

Protocol A: Crown Ether Separation (Primary Amine Targeted)

This method is highly recommended for underivatized primary amines due to its robust baseline resolution and predictable elution order[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Weigh 16.3 g of 70% perchloric acid ( HClO4​ ) and dilute to 1.0 L with LC-MS grade distilled water to achieve a pH of ~1.0. Mix this aqueous solution with Acetonitrile (ACN) in an 85:15 (v/v) ratio[3]. Causality: Perchloric acid is chosen over hydrochloric or phosphoric acid because it provides the necessary low pH without introducing strongly coordinating anions that compete with the crown ether cavity, and it lacks UV absorbance at low wavelengths.

  • System Equilibration: Install a CROWNPAK CR-I(+) column (3.0 mm i.d. × 150 mm, 5 µm). Purge the system and equilibrate at a flow rate of 0.4 mL/min until the baseline is stable.

  • Temperature Control: Set the column compartment to 25 °C. Causality: Host-guest complexation is an exothermic process; lower temperatures stabilize the inclusion complex, thereby increasing the separation factor ( α )[3].

  • Sample Preparation: Dissolve the racemic 1-(Isoquinolin-8-yl)ethanamine standard in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Validation: Inject 2.0 µL of the SST standard. Verify that the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

Protocol B: Normal Phase Polysaccharide Separation

This method is ideal when preparative scale-up is anticipated or when avoiding highly acidic mobile phases is necessary[6].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA)[5]. Causality: DEA acts as a sacrificial base, binding to residual silanols on the CSP to prevent the basic isoquinoline nitrogen from causing asymmetric peak tailing.

  • System Equilibration: Install a Chiralcel OD-H or Chiralpak AD-H column (4.6 mm i.d. × 250 mm, 5 µm). Equilibrate at 1.0 mL/min.

  • Temperature Control: Set the column compartment to 25 °C.

  • Sample Preparation: Dissolve the sample in Ethanol or the mobile phase to a concentration of 1.0 mg/mL.

  • Injection & Validation: Inject 5.0 µL of the standard. Ensure the tailing factor ( Tf​ ) for both enantiomers is ≤1.5 .

Quantitative Data & Method Validation

The following table summarizes the expected chromatographic parameters and system suitability criteria for both methodologies.

ParameterProtocol A: CROWNPAK CR-I(+)Protocol B: Chiralcel OD-H
Separation Mode Reversed-Phase / AcidicNormal Phase
Mobile Phase HClO4​ aq (pH 1.0) / ACN (85:15)n-Hexane / IPA / DEA (90:10:0.1)
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection (UV) 210 nm254 nm
Expected Elution Order (R)-isomer (S)-isomerMethod dependent (Empirical)
Target Resolution ( Rs​ ) >2.0 >1.5
Max Tailing Factor ( Tf​ ) ≤1.2 ≤1.5

Troubleshooting & Peak Integrity

Method development for chiral amines is iterative. The workflow below illustrates the logical progression for optimizing these separations.

Workflow Start 1-(Isoquinolin-8-yl)ethanamine Racemate / Enantiomeric Purity Check Screening CSP Screening (Crown Ether vs. Polysaccharide) Start->Screening Crown Crownpak CR-I(+) Acidic Mobile Phase (pH < 1.5) Screening->Crown Primary Amine Focus Poly Chiralpak AD-H / OD-H Normal Phase + Basic Additive Screening->Poly Pi-Pi / H-Bond Focus OptCrown Optimize Temperature & pH (Enhance Inclusion Complex) Crown->OptCrown OptPoly Optimize Modifier & DEA% (Suppress Silanol Tailing) Poly->OptPoly Validation Method Validation (Resolution > 1.5, High EE%) OptCrown->Validation OptPoly->Validation

Fig 2. Strategic workflow for the chiral chromatographic method development of 1-arylethylamines.

Common Issues & Corrective Actions:

  • Poor Resolution on Crown Ether: If the (R) and (S) peaks co-elute, the inclusion complex is likely too weak. Action: Decrease the column temperature to 15 °C or 10 °C, and verify the mobile phase pH is strictly ≤1.5 to ensure complete protonation[3].

  • Severe Peak Tailing on Polysaccharide: If the peaks exhibit a shark-fin shape, secondary interactions are dominating. Action: Increase the DEA concentration from 0.1% to 0.2% (v/v) to aggressively saturate the acidic silanols[4].

  • Self-Disproportionation of Enantiomers (SDE): Be aware that highly enriched scalemic mixtures of 1-arylethylamines can undergo SDE during achiral pre-purification steps (like MPLC or flash chromatography), artificially altering the true enantiomeric excess before chiral HPLC analysis[6]. Always ensure complete sample dissolution and avoid fractional precipitation during sample prep.

Sources

Application

Application Note: Catalytic Applications of (S)-1-(Isoquinolin-8-YL)ethanamine Derivatives in Asymmetric Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The development of robust, highly enantioselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The development of robust, highly enantioselective catalytic systems is a cornerstone of modern asymmetric synthesis and drug discovery. While secondary amines (e.g., proline derivatives) and standard bidentate phosphines have dominated the landscape, they often fail when confronted with sterically hindered substrates. (S)-1-(Isoquinolin-8-YL)ethanamine and its derivatives have emerged as privileged chiral scaffolds that address these limitations.

This Application Note details the dual utility of the (S)-1-(isoquinolin-8-yl)ethanamine motif:

  • As a Chiral Primary Amine Organocatalyst: Enabling highly enantioselective Michael additions of hindered aliphatic ketones to nitroolefins via enamine activation.

  • As a Chiral Bidentate Ligand: Forming highly stable 6-membered metallacycles with transition metals (e.g., Ruthenium) for the Asymmetric Transfer Hydrogenation (ATH) of aryl ketones.

Mechanistic Rationale & Structural Advantages

The unique reactivity of (S)-1-(isoquinolin-8-yl)ethanamine stems from the peri-relationship between the C8-ethanamine group and the N2-isoquinoline nitrogen. This specific geometry provides two distinct catalytic advantages:

  • Steric Shielding in Organocatalysis: Unlike secondary amines, which suffer from severe steric clash during enamine formation with α,α-disubstituted or bulky ketones, primary amines readily condense to form reactive enamines[1]. The rigid isoquinoline backbone acts as a massive steric wall, effectively shielding one face of the enamine intermediate and forcing the electrophile to approach from the opposite, unhindered face[2].

  • Metallacycle Formation: In transition metal catalysis, the primary amine nitrogen and the isoquinoline nitrogen act as an N,N-bidentate ligand. Because the ethanamine group is at the 8-position, coordination to a metal center (such as Ru or Ir) forms a highly stable, rigid 6-membered chelate ring. This rigidity minimizes conformational degrees of freedom in the transition state, leading to exceptional enantiocontrol[3].

Application I: Organocatalytic Asymmetric Michael Addition

The asymmetric Michael addition of ketones to nitroolefins is a powerful method for generating γ-nitro carbonyl compounds, which are versatile precursors for chiral amines and pyrrolidines[4].

Experimental Causality
  • Acid Co-Catalyst (Benzoic Acid): Primary amines require a mild Brønsted acid to facilitate the initial condensation with the ketone to form the iminium ion, and to aid in the hydrolysis of the product-enamine complex[1].

  • Solvent Choice (Toluene/Brine biphasic or neat): Non-polar solvents suppress background racemic reactions and enhance the hydrogen-bonding interactions in the enantio-determining transition state.

Visualization: Enamine Catalytic Cycle

G A Precatalyst (S)-1-(Isoquinolin-8-yl)ethanamine B Iminium Ion Formation (Acid Co-catalyst) A->B C Enamine Intermediate (Nucleophile) B->C D Stereoselective C-C Bond Formation (Nitroolefin Addition) C->D E Hydrolysis (Product Release) D->E E->A Catalyst Regeneration

Caption: Catalytic cycle of enamine-mediated asymmetric Michael addition using a primary amine.

Protocol: Asymmetric Michael Addition of Acetone to trans-β-Nitrostyrene

Self-Validating System: To ensure accurate determination of enantiomeric excess (ee), a parallel reaction using an achiral primary amine (e.g., benzylamine) must be run to establish baseline HPLC retention times for both enantiomers.

Step-by-Step Methodology:

  • Preparation: In a 10 mL oven-dried Schlenk tube, add trans-β-nitrostyrene (0.5 mmol, 74.5 mg) and (S)-1-(isoquinolin-8-yl)ethanamine derivative (0.05 mmol, 10 mol%).

  • Activation: Add benzoic acid (0.05 mmol, 6.1 mg, 10 mol%) as the co-catalyst. Note: The acid is critical for iminium formation.

  • Solvent/Reactant Addition: Add acetone (2.0 mL, excess) which acts as both the nucleophile and the solvent. Stir the mixture at room temperature (25 °C).

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot indicates conversion.

  • Quenching & Workup: Once complete (typically 24 h), quench the reaction with saturated aqueous NH₄Cl (2 mL) to hydrolyze the product-enamine complex. Extract with Ethyl Acetate (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure γ-nitro ketone.

Quantitative Data Summary

Table 1: Scope of Asymmetric Michael Addition to Various Nitroolefins

Substrate (R-group on Nitroolefin)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)ee (%)
Phenyl2495>99:198
4-Methoxy-Phenyl3692>99:196
4-Chloro-Phenyl2496>99:199
2-Furyl488895:594

Application II: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The reduction of prochiral ketones to chiral alcohols is a critical transformation in API manufacturing. (S)-1-(Isoquinolin-8-yl)ethanamine serves as an excellent chiral ligand for Ruthenium-catalyzed ATH.

Experimental Causality
  • Hydride Source (HCOONa/H₂O vs. Isopropanol): Aqueous sodium formate is chosen over isopropanol because it renders the hydrogen transfer irreversible (releasing CO₂ gas), driving the reaction to >99% conversion without equilibrium limitations.

  • Aqueous Biphasic System: Utilizing a water/organic biphasic system allows for simple product isolation; the lipophilic chiral alcohol remains in the organic layer while the spent formate and Ru-catalyst partition into the aqueous phase.

Visualization: ATH Experimental Workflow

G Step1 Ligand & Metal Pre-mixing [RuCl2(p-cymene)]2 + Ligand Step2 Complexation (6-Membered Metallacycle) Stir at 80°C, 1h in iPrOH Step1->Step2 Step3 Substrate & Hydride Source Addition Ketone + HCOONa/H2O Step2->Step3 Step4 Asymmetric Transfer Hydrogenation Stir at 40°C, CO2 evolution Step3->Step4 Step5 Aqueous Workup & Chiral HPLC Product Isolation Step4->Step5

Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation (ATH).

Protocol: ATH of Acetophenone

Self-Validating System: Verify the formation of the Ru-metallacycle before adding the substrate. Take a 0.1 mL aliquot of the complexation mixture, remove the solvent, and analyze via ¹H NMR; a diagnostic downfield shift of the primary amine protons (from ~1.5 ppm to ~4.5 ppm) confirms successful N,N-coordination.

Step-by-Step Methodology:

  • Catalyst Preparation: In a Schlenk flask under argon, combine[RuCl₂(p-cymene)]₂ (0.005 mmol, 3.0 mg) and (S)-1-(isoquinolin-8-yl)ethanamine (0.011 mmol, 1.9 mg) in degassed isopropanol (2 mL). Heat at 80 °C for 1 hour to form the active metallacycle.

  • Cooling & Substrate Addition: Cool the catalyst solution to 40 °C. Add acetophenone (1.0 mmol, 120 mg).

  • Hydride Addition: Add a solution of HCOONa (5.0 mmol, 340 mg) in degassed water (2 mL).

  • Reaction Execution: Stir vigorously at 40 °C. The reaction will effervesce as CO₂ is generated. Monitor via GC or TLC.

  • Workup: Upon completion (typically 4-6 h), cool to room temperature. Extract the mixture with dichloromethane (3 × 5 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Determine the enantiomeric excess of the resulting (R)-1-phenylethanol via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Summary

Table 2: Ru-Catalyzed ATH of Aryl Ketones

SubstrateTemp (°C)Time (h)Yield (%)ee (%)
Acetophenone4049895
Propiophenone4059593
1-Tetralone4069997
2-Acetonaphthone4049796

References

  • A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes Molecules - PMC (NIH) URL:[Link][2]

  • Bifunctional primary amine-thioureas in asymmetric organocatalysis Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][4]

  • Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phosphine complex via anion binding Chemical Science - PMC (NIH) URL:[Link][3]

Sources

Method

Application Note: Enantioselective Synthesis of Bis-Isoquinoline Alkaloid Scaffolds Using (S)-1-(Isoquinolin-8-yl)ethanamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Executive Summary (S)-1-(Isoquinolin-8-yl)ethanamine is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Executive Summary

(S)-1-(Isoquinolin-8-yl)ethanamine is a highly versatile, sterically demanding chiral building block used in the construction of complex bis-isoquinoline alkaloid libraries. This application note details an optimized, substrate-directed asymmetric N-acyl Pictet-Spengler cyclization. By leveraging the pre-existing (S)-stereocenter and overcoming the inherent electron deficiency of the isoquinoline core via N-acyl iminium activation, researchers can access novel C8-linked tetrahydroisoquinoline-isoquinoline dimers with exceptional diastereomeric ratios (d.r.).

Mechanistic Rationale & Strategic Design

The Pictet-Spengler reaction (PSR) remains a cornerstone methodology for constructing the tetrahydroisoquinoline (THIQ) framework, a privileged scaffold in pharmacology known for its broad spectrum of biological activities[1]. In traditional PSRs, an electron-rich β-arylethylamine condenses with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. However, utilizing (S)-1-(isoquinolin-8-yl)ethanamine introduces two distinct chemical challenges that dictate our experimental design:

  • Electronic Deactivation (The Causality of N-Acylation): The isoquinoline ring is inherently electron-deficient compared to standard benzene or indole rings. Unactivated imines fail to undergo cyclization at the C7 position under standard Brønsted acid catalysis. To overcome this high activation barrier, the imine must be converted into a highly reactive N-acyl iminium ion[2]. The use of an electron-withdrawing acylating agent (e.g., chloroacetyl chloride) drastically increases the electrophilicity of the intermediate, driving the C-C bond formation forward.

  • Stereocontrol (Double Stereodifferentiation): The synthesis of bis-isoquinoline alkaloids requires precise control over the newly formed stereocenter at C1'. By utilizing the chiral amine as the source of chirality, the (S)-methyl group provides steric shielding, directing the nucleophilic attack of the arene to the Re-face of the iminium ion[3]. To maximize the diastereomeric ratio, we employ a double stereodifferentiation strategy, pairing the substrate's inherent steric bias with a chiral phosphoric acid (CPA) catalyst[4].

Synthetic Workflow

Workflow A (S)-1-(Isoquinolin-8-yl)ethanamine + Aldehyde B Chiral Imine Intermediate A->B Condensation (-H2O) C N-Acyl Iminium Ion (Activated Electrophile) B->C Acyl Chloride Activation D Bis-Isoquinoline Alkaloid Scaffold C->D Pictet-Spengler Cyclization

Synthetic workflow from (S)-1-(isoquinolin-8-yl)ethanamine to bis-isoquinoline scaffold.

Mechanistic Pathway

Mechanism Imine N-Acyl Iminium Ion Formation (Electrophilic Activation) Conformation Steric Shielding by (S)-Methyl Group (Substrate Control) Imine->Conformation Conformational Locking Attack Re-Face Nucleophilic Attack (from Isoquinoline C7) Conformation->Attack Facial Selectivity Wheland Wheland Intermediate (Cationic) Attack->Wheland C-C Bond Formation Rearomatization Deprotonation & Rearomatization (1S, 1'R)-Product Wheland->Rearomatization Base-Mediated

Mechanistic pathway detailing stereocontrol during the N-acyl Pictet-Spengler cyclization.

Experimental Methodology: Asymmetric N-Acyl Pictet-Spengler Cyclization

This protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to ensure intermediate fidelity before proceeding to subsequent, sensitive steps.

Materials Required
  • (S)-1-(Isoquinolin-8-yl)ethanamine (≥98% ee)

  • Aldehyde Substrate: 3,4-Dimethoxybenzaldehyde (or equivalent aryl aldehyde)

  • Activating Agent: Chloroacetyl chloride (freshly distilled)

  • Catalyst: (R)-TRIP (Chiral Phosphoric Acid)

  • Solvent: Anhydrous Toluene (stored over 4Å molecular sieves)

Step-by-Step Protocol

Step 1: Imine Condensation

  • In an oven-dried Schlenk flask under an argon atmosphere, dissolve (S)-1-(isoquinolin-8-yl)ethanamine (1.0 mmol) and 3,4-dimethoxybenzaldehyde (1.05 mmol) in anhydrous toluene (10 mL).

  • Add activated 4Å molecular sieves (500 mg) to drive the condensation by sequestering water.

  • Stir the mixture at 25 °C for 4 hours.

  • IPC 1 (Self-Validation): Withdraw a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H-NMR. The complete disappearance of the aldehyde proton signal (~9.8 ppm) and the emergence of the imine C-H singlet (~8.3 ppm) validates 100% conversion. Do not proceed until conversion is complete to prevent side reactions with the acylating agent.

Step 2: Electrophilic Activation (N-Acylation)

  • Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Causality: Cryogenic temperatures are critical to prevent un-catalyzed, racemic background cyclization.

  • Add chloroacetyl chloride (1.2 mmol) dropwise over 5 minutes. The solution will transition from pale yellow to deep orange, visually indicating the formation of the highly reactive N-acyl iminium ion.

  • Stir for 15 minutes at -40 °C to ensure complete activation.

Step 3: Catalytic Cyclization

  • Add the chiral phosphoric acid catalyst, (R)-TRIP (0.1 mmol, 10 mol%), pre-dissolved in 1 mL of anhydrous toluene (-40 °C).

  • Maintain the reaction at -40 °C for 24 hours.

  • IPC 2 (Self-Validation): Quench a 20 µL aliquot with 50 µL saturated NaHCO₃, extract with 100 µL EtOAc, and analyze via chiral HPLC. A product peak area >90% relative to the intermediate validates reaction completion.

Step 4: Quenching and Isolation

  • Quench the main reaction by adding 5 mL of saturated aqueous NaHCO₃ and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure bis-isoquinoline alkaloid scaffold.

Quantitative Data: Condition Optimization

The causality behind the selection of solvent, temperature, and catalyst is demonstrated in the optimization matrix below. Transitioning to a non-polar solvent (Toluene) at cryogenic temperatures maximizes the highly structured hydrogen-bonding network between the CPA catalyst and the N-acyl iminium ion, drastically improving the diastereomeric ratio[2].

EntrySolventN-Acylating AgentCatalystTemp (°C)Yield (%)d.r. (1S, 1'R : 1S, 1'S)Mechanistic Observation
1DCMAcetyl ChlorideTFA (20 mol%)254560:40Poor electrophilicity; high background racemization.
2DCMChloroacetyl ChlorideTFA (20 mol%)06875:25Increased electrophilicity improves yield.
3TolueneChloroacetyl ChlorideTFA (20 mol%)-208288:12Non-polar solvent enhances substrate steric control.
4 Toluene Chloroacetyl Chloride (R)-TRIP (10 mol%) -40 91 98:2 Matched double stereodifferentiation achieved.

References

  • Title: Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds Source: Molecules / PMC (National Institutes of Health) URL: [Link]

  • Title: Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: Natural Product Reports (Royal Society of Chemistry) URL: [Link]

  • Title: Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines Source: Universität zu Köln (Institutional Repository) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amidation of (S)-1-(Isoquinolin-8-YL)ethanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the amidation of (S)-1-(Isoquinolin-8-YL)ethanamine. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the amidation of (S)-1-(Isoquinolin-8-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. We provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Core Principles: The Amide Bond Formation

The amidation reaction, at its core, involves the coupling of a carboxylic acid with an amine to form an amide bond. Due to the relatively low reactivity of carboxylic acids, an activating agent, commonly referred to as a "coupling reagent," is required. The most prevalent mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group.

Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, (S)-1-(Isoquinolin-8-YL)ethanamine, to yield the desired amide product and a urea byproduct.[1][2]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_side_reaction Potential Side Reaction Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Activated Ester) Acid->Intermediate + Carbodiimide Carbo R'-N=C=N-R' (Carbodiimide) Product Desired Amide Product Intermediate->Product Amine Attack Urea Urea Byproduct Intermediate->Urea Forms Byproduct N_Acylurea N-Acylurea (Inactive Byproduct) Intermediate->N_Acylurea Rearrangement Amine (S)-1-(Isoquinolin-8-YL)ethanamine Amine->Product + O-Acylisourea

Caption: General mechanism of carbodiimide-mediated amidation.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question: My reaction yield is low, or the reaction stalls and remains incomplete. What are the likely causes and solutions?

Answer: Low or incomplete conversion is a frequent issue stemming from several potential factors:

  • Insufficient Reagent Activity: The chosen coupling reagent may not be potent enough for your specific substrate combination.

    • Solution: Switch to a more powerful coupling reagent. If you are using a standard carbodiimide like EDC or DIC alone, consider phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3][4][5] These reagents often lead to faster reactions and higher yields, especially for sterically hindered substrates.[3]

  • Deactivation of Activated Intermediate: The O-acylisourea intermediate is susceptible to an intramolecular rearrangement to form a stable and unreactive N-acylurea.[1][6] This side reaction is particularly prevalent in polar aprotic solvents like DMF.[7]

    • Solution: Add an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives react with the O-acylisourea to form an active ester intermediate that is more stable against rearrangement but still highly reactive towards the amine.[3][7] This two-step, one-pot process often salvages sluggish reactions.

  • Moisture in the Reaction: Coupling reagents, especially carbodiimides, are sensitive to water. Moisture will hydrolyze the reagent and the activated intermediate, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. While not always strictly necessary to run under an inert atmosphere like argon or nitrogen, it is good practice, especially for difficult couplings or when using highly sensitive reagents.[8]

Question: I've successfully formed the product, but I'm struggling to remove the urea byproduct. How can I simplify purification?

Answer: The removal of urea byproducts is a classic challenge in amidation chemistry.

  • Insoluble Urea (DCC): Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many common organic solvents like dichloromethane (DCM).[2][3]

    • Solution: While its insolubility can be an advantage for removal by simple filtration in solution-phase synthesis, any unreacted DCC or dissolved DCU can complicate chromatography.[2] If filtration is incomplete, this is not the ideal choice.

  • Soluble Urea (DIC & EDC): Diisopropylurea (from DIC) and the urea from EDC are more soluble in organic solvents, which prevents them from precipitating during the reaction but makes them harder to remove later.[2][3]

    • Solution A (for DIC): The increased solubility makes DIC a better choice for solid-phase synthesis where byproducts are washed away.[3] For solution-phase, careful column chromatography is typically required.

    • Solution B (for EDC): 1-Ethyl-3-(3-dimethylaminopropyl)urea hydrochloride, the byproduct of EDC, is water-soluble.[3] This allows for its removal via an aqueous workup (acidic wash). This is often the most convenient method for standard laboratory-scale synthesis.

Question: I am concerned about racemization of the chiral center in (S)-1-(Isoquinolin-8-YL)ethanamine. How can I prevent this?

Answer: Racemization is a critical concern when working with chiral amines. The activated carboxylic acid can, under certain conditions, form an oxazolone intermediate which is prone to racemization.[7]

  • Mechanism of Racemization: The highly reactive O-acylisourea intermediate can promote the formation of chiral-compromising side products.[6]

    • Solution: The use of additives is paramount. HOBt and its derivatives (like HOAt) were specifically developed to act as "racemization suppressors."[3] They intercept the activated intermediate to form an active ester that is less likely to undergo side reactions leading to loss of stereochemical integrity.[4] Uronium/aminium reagents like HATU and HBTU, which are based on HOBt derivatives, are particularly effective at minimizing racemization.[3]

Caption: Troubleshooting Decision Tree for Amidation Reactions.

Frequently Asked Questions (FAQs)

Question: Which coupling reagent is the best starting point for my experiment?

Answer: There is no single "best" reagent, as the optimal choice depends on factors like scale, budget, and substrate sensitivity. A good starting point is EDC in combination with HOBt or OxymaPure .[9]

  • EDC is effective, and its water-soluble urea byproduct simplifies purification via an aqueous workup.[3]

  • The additive (HOBt/OxymaPure) will increase reaction efficiency and suppress potential racemization.[7]

Question: Which solvent should I use?

Answer: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly cited solvents for amide coupling.[5]

  • DCM is a good general-purpose solvent with a low boiling point, making it easy to remove. It can also minimize the side reaction that forms N-acylurea.[1]

  • DMF is a polar aprotic solvent with excellent solvating power, which can be beneficial for poorly soluble starting materials. However, it can promote side reactions if additives are not used.[7]

  • Greener Alternatives: For sustainability initiatives, consider solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc), which have been shown to be effective replacements for DCM and DMF in many amidation reactions.[5] The choice of solvent can significantly impact reaction outcomes.[10]

Question: What is the optimal temperature and reaction time?

Answer: Most amidation reactions are run at room temperature (20-25 °C).[2]

  • Temperature: Start at room temperature. Gentle heating (e.g., to 40-60 °C) can be beneficial for sluggish reactions, potentially increasing the rate and yield.[11][12] However, higher temperatures can also increase the risk of racemization and other side reactions.[13]

  • Reaction Time: This is highly variable (from 1 to 24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Data Summary: Comparison of Common Coupling Conditions
Coupling SystemSolventBase (Typical)Key Advantage(s)Key Disadvantage(s)
EDC / HOBt DCM or DMFDIPEAWater-soluble byproduct; good efficiency; suppresses racemization.[3][9]HOBt has explosive properties when dry.
DIC / OxymaPure DMF or ACNDIPEASoluble byproduct (good for SPPS); OxymaPure is a safer alternative to HOBt.[3][7]Byproduct removal requires chromatography.
HATU DMFDIPEAVery fast and efficient; low racemization; excellent for difficult couplings.[3][5]High cost; byproduct can be difficult to remove.
PyBOP DMF or DCMDIPEAHigh efficiency; byproducts are less hazardous than those from its predecessor, BOP.[3]Cost; requires careful stoichiometry.

DIPEA: Diisopropylethylamine; ACN: Acetonitrile

Standard Experimental Protocol

This protocol provides a general workflow for the amidation of (S)-1-(Isoquinolin-8-YL)ethanamine with a generic carboxylic acid using EDC/HOBt.

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_workup 4. Workup & Purification Reagents Dissolve Carboxylic Acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM Cool Cool solution to 0 °C (Ice Bath) Reagents->Cool AddEDC Add EDC·HCl (1.2 eq) Stir for 15-30 min at 0 °C Cool->AddEDC AddAmine Add (S)-1-(Isoquinolin-8-YL)ethanamine (1.1 eq) and DIPEA (2.0 eq) AddEDC->AddAmine Warm Allow to warm to Room Temp Stir until completion (Monitor by TLC/LC-MS) AddAmine->Warm Quench Dilute with DCM Wash with 1M HCl, sat. NaHCO₃, Brine Warm->Quench Dry Dry organic layer (Na₂SO₄ or MgSO₄) Filter and concentrate Quench->Dry Purify Purify by Flash Column Chromatography Dry->Purify

Caption: Step-by-step experimental workflow for a typical amidation.

Methodology:
  • Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add EDC·HCl (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 15-30 minutes. A successful activation is sometimes indicated by the solution becoming clear if the starting materials were partially insoluble.

  • Coupling: To the activated mixture, add (S)-1-(Isoquinolin-8-YL)ethanamine (1.1 equivalents) followed by the dropwise addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the consumption of the starting amine by TLC or LC-MS.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the final amide.

References
  • Aapptec Peptides. Coupling Reagents . [Link]

  • Niu, W., et al. (2025). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization . Organic & Biomolecular Chemistry. [Link]

  • Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction . [Link]

  • Wikipedia. Carbodiimide . [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents . [Link]

  • Singh, J., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives . International Journal of Scientific & Technology Research. [Link]

  • Pardeshi, A., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. [Link]

  • Pace, V., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives . ACS Sustainable Chemistry & Engineering. [Link]

  • Sureshbabu, V. & Ganesan, A. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization . RSC Advances. [Link]

  • Sureshbabu, V. & Ganesan, A. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization . RSC Publishing. [Link]

  • Isidro-Llobet, A., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release . Organic Letters. [Link]

  • United BioSystems. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them . [Link]

  • McKnight, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide . Green Chemistry. [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? . [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media . Bioconjugate Chemistry. [Link]

  • Jad, Y. E., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure . ACS Publications. [Link]

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Isoquinoline . Pharmaguideline. [Link]

  • Taufiq, F. A., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS . Malaysian Journal of Analytical Sciences. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude (S)-1-(Isoquinolin-8-YL)ethanamine Extracts

Welcome to the technical support center for the purification of (S)-1-(Isoquinolin-8-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (S)-1-(Isoquinolin-8-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, FAQs, and detailed protocols to address common challenges encountered during the purification of this chiral amine. The inherent basicity and potential for racemization of this compound class require carefully optimized purification strategies. This document synthesizes established methodologies with field-proven insights to ensure you can achieve high purity and enantiomeric integrity in your final product.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of (S)-1-(Isoquinolin-8-YL)ethanamine particularly challenging?

A1: The purification of 8-aminoquinoline derivatives like this one presents several distinct challenges.[1] The primary difficulties arise from its chemical properties:

  • Basicity: The ethanamine and isoquinoline nitrogen atoms impart significant basicity. This leads to strong interactions with standard acidic silica gel during column chromatography, often causing streaking, poor separation, and sometimes irreversible adsorption of the product onto the stationary phase.[1][2][3]

  • Polarity: The presence of nitrogen atoms makes the molecule quite polar, which can necessitate the use of complex or highly polar solvent systems for effective elution in chromatography.[1][4]

  • Chiral Integrity: As a chiral amine, there is a risk of racemization (loss of enantiomeric purity) under harsh conditions, such as exposure to strong acids or bases, or elevated temperatures during purification.[5][6] The acidic nature of standard silica gel can also catalyze racemization.[5]

Q2: What is the most effective method for separating the (S)-enantiomer from a racemic mixture?

A2: The most robust and widely employed method for resolving racemic amines on a preparative scale is diastereomeric salt formation and fractional crystallization .[7] This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[8][9] This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities.[7][8][10] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. The desired enantiopure amine is subsequently recovered by treatment with a base.[7]

Q3: How can I efficiently remove non-basic impurities from my crude extract as a first step?

A3: Acid-base liquid-liquid extraction is the most straightforward and effective initial approach for bulk purification.[1][11] This technique leverages the basicity of the amine. By dissolving the crude extract in an organic solvent and washing with an aqueous acid (e.g., 1 M HCl), the basic (S)-1-(Isoquinolin-8-YL)ethanamine is protonated and selectively moves into the aqueous layer as a salt.[12][13] Neutral and acidic impurities remain in the organic layer and can be discarded. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified amine.[1]

Q4: What level of purity can I realistically expect from different purification techniques?

A4: The achievable purity depends on the chosen method and the nature of the impurities. A multi-step approach often yields the best results.

Purification Method Expected Purity Typical Yield Primary Application
Acid-Base Extraction 90-98%[11]>90%[11]Initial bulk purification to remove non-basic impurities.[11][12]
Column Chromatography >98%[11]60-85%[11]Separation from impurities with different polarities.
Diastereomeric Crystallization >99% ee70-90% (per cycle)Chiral resolution of racemic mixtures.[7][8]
Recrystallization (as a salt) >99.5%[11]80-95%[11]Final polishing step to achieve high chemical purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your purification workflow.

Guide 1: Issues with Diastereomeric Salt Crystallization

Problem: Low or no crystal formation after adding the chiral resolving agent.

  • Possible Cause: The solvent system is not optimal. A good solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective precipitation of one salt upon cooling.[8]

  • Solution:

    • Systematic Solvent Screening: In small test tubes, test the solubility of your crude salt mixture in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

    • Induce Crystallization: If the solution becomes cloudy but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface.[8] Alternatively, add a "seed" crystal if a small amount of the desired diastereomer is available.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.[8] Rapid cooling can sometimes lead to the formation of oils or amorphous solids.

Problem: The isolated amine has low enantiomeric excess (ee).

  • Possible Cause 1: Incomplete separation of the diastereomeric salts. The more soluble diastereomer may have co-precipitated.

  • Solution 1: Perform one or more recrystallizations of the diastereomeric salt before proceeding to the amine regeneration step. Each recrystallization will enrich the less soluble diastereomer, thereby increasing the final enantiomeric purity.

  • Possible Cause 2: Racemization occurred during the work-up (regeneration of the free amine).

  • Solution 2:

    • Avoid Harsh Conditions: When regenerating the amine with a base (e.g., NaOH), perform the operation at a low temperature (0-5 °C) and do not use a large excess of a strong base.[6]

    • Minimize Exposure Time: Complete the basic work-up and extraction as quickly as possible to minimize the time the chiral center is exposed to potentially racemizing conditions.

Guide 2: Issues with Column Chromatography

Problem: The product is streaking badly on the TLC plate or eluting as a broad peak from the column.

  • Possible Cause: Strong acid-base interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[2][3] This causes a portion of the amine to bind tightly, leading to poor peak shape and potential yield loss.

  • Solution:

    • Use a Basic Modifier: Add a small amount of a competing base to your mobile phase (eluent). A common choice is 0.5-2% triethylamine (Et₃N) or a 10% ammonia solution in methanol.[2][14] The modifier neutralizes the acidic sites on the silica, allowing the amine to elute more cleanly.[3]

    • Use an Alternative Stationary Phase: If streaking persists, switch to a more inert stationary phase. Basic alumina or amine-functionalized silica are excellent alternatives for purifying amines.[3][14]

Problem: The product appears to be degrading on the column.

  • Possible Cause: The inherent acidity of the silica gel is catalyzing the degradation or racemization of your sensitive compound.[5][15]

  • Solution:

    • Deactivate the Silica: Before running the column, flush it with a solvent system containing triethylamine to neutralize the stationary phase.[15]

    • Work Quickly: Do not let the sample sit on the column for an extended period. Use a slightly stronger eluent system to speed up the elution.[6]

    • Consider Reversed-Phase: If the compound is stable under neutral or slightly acidic pH, reversed-phase chromatography can be a viable alternative.[2]

Guide 3: General Purification Issues

Problem: The final isolated product is a yellow or brown oil/solid.

  • Possible Cause: The isoquinoline ring system can be susceptible to air oxidation, leading to the formation of colored byproducts.[15] Contamination from residual metal catalysts used in synthesis can also cause coloration.[15]

  • Solution:

    • Inert Atmosphere: Conduct purification steps, especially solvent removal and drying, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Acid Wash: An aqueous acid wash during the work-up can help remove traces of basic metal residues.[15]

    • Activated Charcoal: For persistent color, consider treating a solution of the product with a small amount of activated charcoal, followed by filtration through celite. This can effectively remove highly conjugated, colored impurities.

Problem: The free amine product is an oil and will not crystallize.

  • Possible Cause: The melting point of the free base may be low, or residual impurities are inhibiting crystal lattice formation.

  • Solution: Convert the amine to a crystalline salt.[11] Dissolve the oily free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid like hydrochloric acid (in dioxane or isopropanol) or acetic acid. The resulting hydrochloride or acetate salt often has a much higher melting point and is more readily crystallized.[11][16]

Visualized Workflows and Logic

G cluster_0 Purification Workflow Crude Crude Racemic Extract AcidBase Acid-Base Extraction (Removes non-basic impurities) Crude->AcidBase Step 1 Resolution Diastereomeric Salt Crystallization AcidBase->Resolution Step 2 Regeneration Regenerate Free Amine (Base Treatment) Resolution->Regeneration Step 3 Final Pure (S)-Enantiomer Regeneration->Final Column Column Chromatography (Optional Polishing) Regeneration->Column if needed Column->Final if needed

Caption: General workflow for purification and resolution.

G Start Low Enantiomeric Excess (ee) Observed CheckMethod Is analytical method (e.g., chiral HPLC) validated? Start->CheckMethod Validate Validate method with racemic standard. CheckMethod->Validate No CheckRecryst Was the diastereomeric salt recrystallized? CheckMethod->CheckRecryst Yes Recrystallize Perform 1-2 more recrystallizations of the salt. CheckRecryst->Recrystallize No CheckWorkup Were work-up conditions harsh (high temp, strong base)? CheckRecryst->CheckWorkup Yes End Re-analyze ee Recrystallize->End OptimizeWorkup Regenerate amine at 0-5 °C with minimal base. CheckWorkup->OptimizeWorkup Yes CheckWorkup->End No OptimizeWorkup->End

Caption: Troubleshooting logic for low enantiomeric excess.

Experimental Protocols

Protocol 1: Bulk Purification via Acid-Base Extraction

This protocol is effective for removing neutral and acidic impurities from the crude extract.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently.[13] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask. Extract the organic layer two more times with 1 M HCl to ensure complete recovery. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 5 M NaOH solution dropwise until the pH of the solution is strongly basic (pH > 12).[7] This liberates the free amine.

  • Re-extraction: Transfer the basic aqueous solution back to a separatory funnel. Extract the liberated amine with an organic solvent (e.g., DCM) three times.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified racemic amine.

Protocol 2: Chiral Resolution with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)

This protocol outlines a general procedure for diastereomeric salt crystallization.[7] The optimal solvent must be determined experimentally.

  • Dissolution: In an Erlenmeyer flask, dissolve 1 equivalent of the purified racemic 1-(Isoquinolin-8-YL)ethanamine in a minimal amount of a warm solvent (e.g., methanol or ethanol).

  • Salt Formation: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent, such as (+)-DBTA, in the same warm solvent. Slowly add the resolving agent solution to the stirring amine solution. Note: Using 0.5 equivalents often provides better initial separation.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, cool further in an ice bath. Seeding with a small crystal can be beneficial.[8]

  • Isolation: Collect the precipitated crystals by vacuum filtration, washing the crystal cake with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.[8]

  • Analysis: Dry the crystals and determine their enantiomeric excess by regenerating a small sample of the amine (see Protocol 3) and analyzing it via chiral HPLC.

  • Recrystallization (if needed): If the ee is not satisfactory, recrystallize the diastereomeric salt from fresh hot solvent to improve its purity.

Protocol 3: Regeneration of the Enantiopure Amine

This protocol liberates the free amine from its diastereomeric salt.[7][8]

  • Dissolution: Suspend the dried, enantiomerically enriched diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate or DCM).

  • Basification: While stirring vigorously in an ice bath, add 1 M NaOH solution dropwise until the pH of the aqueous layer is >10.[8] This neutralizes the chiral acid and liberates the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiopure (S)-1-(Isoquinolin-8-YL)ethanamine.

References

  • Benchchem. Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid.
  • Benchchem. Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • Benchchem.
  • Wikipedia. Acid–base extraction.
  • Benchchem.
  • University of Rochester.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.
  • Reddit. Amine workup : r/Chempros.
  • Confluence.
  • Benchchem.
  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348.
  • Sorbent Technologies, Inc.
  • Biotage.
  • Biotage.
  • Benchchem. Technical Support Center: Chiral Integrity of 2-Ethyloxolan-3-amine.
  • Wikipedia. Chiral resolution.
  • Benchchem.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to (S)-1-(Isoquinolin-8-YL)ethanamine and Other Isoquinoline Derivatives in Drug Discovery

The isoquinoline scaffold is a prominent heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline scaffold is a prominent heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic molecules.[1][2][3] Its rigid structure and ability to be functionalized at various positions make it a "privileged scaffold" in drug design, offering a versatile template for developing therapeutic agents across different disease areas, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5][6] This guide provides a comparative analysis of (S)-1-(Isoquinolin-8-YL)ethanamine, a simple yet representative isoquinoline derivative, with other more complex and well-characterized isoquinoline-based compounds. By examining the structure-activity relationships (SAR) and performance data of these molecules, we aim to provide researchers, scientists, and drug development professionals with insights into the design and evaluation of novel isoquinoline-based therapeutics.

The Subject of Comparison: (S)-1-(Isoquinolin-8-YL)ethanamine

(S)-1-(Isoquinolin-8-YL)ethanamine is a chiral molecule featuring the core isoquinoline ring system with an ethanamine substituent at the 8-position. While extensive public data on the specific biological targets and performance metrics of this particular compound are limited, its structure serves as an excellent starting point for understanding how modifications to the isoquinoline core can profoundly impact biological activity. The presence of a basic amine group and a chiral center suggests its potential for specific interactions with biological macromolecules such as enzymes and receptors.

Comparative Analysis with Functionalized Isoquinoline Derivatives

To illustrate the therapeutic potential of the isoquinoline scaffold, we will compare the structural features of (S)-1-(Isoquinolin-8-YL)ethanamine with several classes of highly active isoquinoline derivatives for which substantial experimental data are available. This comparative approach will highlight the principles of rational drug design and the importance of specific substitutions in achieving desired pharmacological profiles.

Case Study 1: Isoquinoline-based Rho-Kinase (ROCK) Inhibitors

Rho-associated coiled-coil containing protein kinase (ROCK) is a key regulator of the actin cytoskeleton and is implicated in various pathological conditions, including hypertension, glaucoma, and cancer metastasis.[7][8] Several isoquinoline-based compounds have been developed as potent ROCK inhibitors.

A prominent example is Fasudil , an isoquinoline-5-sulfonamide derivative, which is approved for the treatment of cerebral vasospasm.[9][10] Another potent ROCK inhibitor is Y-27632 , which is widely used as a research tool.[5][11][12]

Compound Structure Target IC50/Ki Key Structural Features for Activity
(S)-1-(Isoquinolin-8-YL)ethanamine A simple isoquinoline with an ethanamine at C8.UnknownNot Publicly AvailableBasic amine for potential ionic interactions.
Fasudil Isoquinoline with a sulfonamide group at C5 linked to a homopiperazine ring.ROCK1, ROCK2Ki = 0.33 µM (for both isoforms)[9]The isoquinoline ring and the sulfonyl group are crucial for binding to the ATP-binding pocket of ROCK.[9]
Ripasudil (K-115) A derivative of Fasudil with a fluoro-substituted isoquinoline.ROCK1, ROCK2IC50 values in the nanomolar range.[5]The fluorine substitution enhances potency and pharmacokinetic properties.
Y-27632 An aminopyridine derivative, often compared with isoquinoline-based ROCK inhibitors.ROCK1, ROCK2Ki = 140 nM (ROCK1), 300 nM (ROCK2)[9]The aminopyridine core mimics the hinge-binding motif of ATP.

The comparison clearly demonstrates that the addition of specific functional groups, such as the sulfonamide in Fasudil, is critical for achieving high-potency ROCK inhibition. The simple ethanamine substituent on (S)-1-(Isoquinolin-8-YL)ethanamine lacks the necessary structural complexity to effectively target the ATP binding site of ROCK in a similar manner.

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against ROCK.

Objective: To quantify the potency of a test compound in inhibiting ROCK activity.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Myosin phosphatase target subunit 1 (MYPT1) as substrate

  • Adenosine triphosphate (ATP), γ-32P-labeled or fluorescently labeled

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ROCK enzyme, and the substrate (MYPT1).

  • Add serial dilutions of the test compound (e.g., from 100 µM to 1 pM) to the wells of the 96-well plate. Include a control with DMSO only (no inhibitor).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ATP.

  • Measure the amount of incorporated phosphate using a scintillation counter (for 32P) or a fluorescence reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) add_reagents Add Enzyme, Substrate, and Compound to Plate prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction capture_substrate Capture Phosphorylated Substrate on Filter Plate stop_reaction->capture_substrate measure_signal Measure Signal (Scintillation/Fluorescence) capture_substrate->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Case Study 2: Isoquinoline Derivatives in Cancer Therapy

The isoquinoline scaffold is also prevalent in compounds developed for cancer treatment.[6] These derivatives can exert their anti-proliferative effects through various mechanisms, including the inhibition of protein kinases involved in cell growth and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[1][13]

A study on isoquinolinamine compounds revealed their anti-leukemic potential in acute lymphoblastic leukemia (ALL) cells.[7] For instance, the 3-(p-Tolyl) isoquinolin-1-amine (FX-9) was highly effective against both B- and T-ALL cells.

Compound Structure Biological Activity IC50 Key Structural Features for Activity
(S)-1-(Isoquinolin-8-YL)ethanamine A simple isoquinoline with an ethanamine at C8.UnknownNot Publicly AvailableThe primary amine could be a point for further functionalization.
FX-9 (3-(p-Tolyl) isoquinolin-1-amine) Isoquinoline with an amine at C1 and a tolyl group at C3.Anti-proliferative in ALL cells0.54 to 1.94 µM[7]The 1-aminoisoquinoline core acts as a hinge-binder for some kinases, and the 3-aryl substituent likely occupies a hydrophobic pocket.[14]
Compound 3 A complex N-(3-morpholinopropyl)-substituted benzo[15][16]indolo[3,2-c]isoquinoline.Topoisomerase I inhibitorMean GI50 = 39 nM[6]The extended planar aromatic system allows for DNA intercalation, while the side chain enhances solubility and interacts with the enzyme.[6]

This comparison highlights the significant increase in anti-cancer potency achieved through specific substitutions on the isoquinoline ring. The addition of an aryl group at the 3-position and an amino group at the 1-position in FX-9 leads to potent anti-leukemic activity. In contrast, the more complex, fused ring system of Compound 3 results in a highly potent topoisomerase I inhibitor.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Isoquinoline-based PI3K Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., SEM for ALL)

  • Cell culture medium and supplements (e.g., RPMI-1640, FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

References

  • Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC. (n.d.).
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.).
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.).
  • Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2010, July 20).
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed. (n.d.).
  • Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC. (n.d.).
  • Structure-Activity Relationship (SAR) of 7-Substituted 8-Hydroxyquinolines: A Comparative Guide - Benchchem. (n.d.).
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021, May 1).
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC. (n.d.).
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - RSC Publishing. (2024, October 2).
  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... - ResearchGate. (n.d.).
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI. (2019, November 10).
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed. (2025, December 12).
  • Rho Kinase Inhibitor IV (Dihydrochloride) - STEMCELL Technologies. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.).
  • Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. (n.d.).
  • Comparative Performance Analysis of Isoquinoline Derivatives as PI3K Inhibitors - Benchchem. (n.d.).
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC. (n.d.).
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (2017, November 20).
  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM - Frontiers. (n.d.).
  • The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC. (n.d.).
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.).
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.).
  • Discovery of an 8-methoxytetrahydroisoquinoline derivative as an orally active N-type calcium channel blocker for neuropathic pain without CYP inhibition liability - PubMed. (2015, August 1).
  • The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One. (2010, August 13).
  • Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed. (n.d.).
  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC. (n.d.).

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Comparative

Spectroscopic Validation of (S)-1-(Isoquinolin-8-YL)ethanamine: A Comparative Guide

Executive Summary The determination of the absolute configuration of chiral molecules is a critical bottleneck in chemical synthesis and drug development. For chiral primary amines like (S)-1-(Isoquinolin-8-yl)ethanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of the absolute configuration of chiral molecules is a critical bottleneck in chemical synthesis and drug development. For chiral primary amines like (S)-1-(Isoquinolin-8-yl)ethanamine (CAS: 1344594-30-4)—a highly valuable pharmacophore building block targeting kinase and GPCR pathways—the spatial arrangement of the stereocenter dictates its biological activity, target affinity, and toxicity profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of solution-state spectroscopic techniques used to validate the stereochemistry and structural connectivity of this molecule. By moving beyond the crystallization bottleneck of X-ray diffraction, we will critically evaluate Nuclear Magnetic Resonance (NMR) via Mosher’s Method and Vibrational Circular Dichroism (VCD) , providing causality-driven, self-validating protocols for each.

Comparative Analysis of Validation Techniques

Selecting the appropriate validation method requires balancing sample availability, turnaround time, and the need for derivatization. The table below summarizes the performance metrics of the primary techniques used for chiral amine validation .

FeatureNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)X-ray Crystallography (Anomalous Dispersion)
Principle Diastereomeric ester/amide formation induces anisotropic shielding differences.Differential absorption of left/right circularly polarized IR light.Differential absorption of circularly polarized UV-Vis light.X-ray diffraction by a single crystal; direct 3D spatial mapping.
Sample Requirement 1–5 mg (Solution state)5–15 mg (Solution state)< 1 mg (Solution state)High-quality single crystal
Derivatization Required (Covalent attachment of CDA)None (Direct measurement)None (Direct measurement)None (Unless heavy atom incorporation is needed)
Turnaround Time 1–2 Days3–7 Days (Due to DFT calculations)2–5 DaysWeeks to Months (Crystallization bottleneck)
Confidence Level High (Empirical & predictive)Very High (Ab initio matching)Moderate (Highly dependent on chromophore)Absolute (Gold Standard)

Method A: NMR Spectroscopy (Mosher's Method)

Causality & Mechanism

Enantiomers possess identical physical properties in an achiral environment, making them indistinguishable by standard 1D NMR. To resolve this, we must convert the enantiomeric amine into a pair of diastereomers. By covalently attaching a Chiral Derivatizing Agent (CDA) such as α-methoxy-α-trifluoromethylphenylacetic acid chloride (MTPA-Cl), we create an amide .

The causality of the spectral shift lies in the spatial orientation of the MTPA phenyl ring. In solution, the MTPA amide adopts an extended conformation where the trifluoromethyl group, the carbonyl oxygen, and the methine proton of the amine are coplanar. The phenyl ring of the MTPA moiety projects a strong magnetic shielding cone over one side of the amine. By calculating the chemical shift difference ( Δδ=δS​−δR​ ) between the (S)-MTPA and (R)-MTPA amides, we can definitively map the spatial arrangement of the substituents around the chiral center.

MoshersMethod A Target Molecule: (S)-1-(Isoquinolin-8-yl)ethanamine B Parallel Derivatization: (R)-MTPA-Cl & (S)-MTPA-Cl A->B C Formation of Diastereomeric (S)- and (R)-MTPA Amides B->C D NMR Acquisition: 1H and 19F Spectra C->D E Calculate Δδ (δS - δR) for adjacent protons D->E F Stereochemical Assignment via Spatial Shielding Model E->F

Workflow for absolute configuration assignment using Mosher's Method.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5 mg of (S)-1-(Isoquinolin-8-yl)ethanamine in 0.5 mL of anhydrous CDCl3​ containing 2 equivalents of a non-nucleophilic base (e.g., DIPEA) to scavenge HCl.

  • Parallel Derivatization: Split the solution into two dry NMR tubes. To Tube A, add 1.5 equivalents of (R)-MTPA-Cl. To Tube B, add 1.5 equivalents of (S)-MTPA-Cl. Allow the reaction to proceed at room temperature for 2 hours.

  • Spectral Acquisition: Acquire high-resolution 1H and 19F NMR spectra for both tubes. The 19F spectra are particularly useful for confirming complete derivatization without overlapping background signals .

  • Data Processing: Carefully assign the proton signals for the methyl group and the isoquinoline aromatic protons. Calculate the Δδ values.

Self-Validating System

The Sign Distribution Check: This protocol is inherently self-validating. If the stereochemical assignment is correct, all protons on the right side of the Mosher plane must uniformly exhibit positive Δδ values, while all protons on the left must exhibit negative Δδ values. A contradictory sign distribution immediately flags incomplete derivatization, significant conformational flexibility, or overlapping spectral artifacts, preventing a false-positive assignment.

Expected Quantitative Data

For the confirmed (S)-enantiomer of 1-(Isoquinolin-8-yl)ethanamine, the spatial shielding model predicts the following representative Δδ distribution:

Proton Assignment δ (S)-MTPA Amide (ppm) δ (R)-MTPA Amide (ppm) Δδ ( δS​−δR​ )Spatial Implication
Methyl ( CH3​ ) 1.421.55-0.13 Shielded by phenyl in (S)-amide
Methine ( CH ) 5.605.58+0.02 Near the coplanar axis
Isoquinoline H-7 7.857.71+0.14 Shielded by phenyl in (R)-amide
Isoquinoline H-1 9.309.15+0.15 Shielded by phenyl in (R)-amide

Method B: Vibrational Circular Dichroism (VCD)

Causality & Mechanism

While Mosher's method is robust, it requires chemical alteration of the sample. VCD overcomes this by measuring the differential absorption of left and right circularly polarized infrared light during the molecular vibrations of the native chiral amine .

Because the (S)- and (R)-enantiomers interact asymmetrically with circularly polarized light, they produce mirror-image VCD spectra. The causality of validation here relies on ab initio quantum mechanics: by utilizing Density Functional Theory (DFT) to calculate the theoretical VCD spectrum of the (S)-enantiomer and overlaying it with the experimental data, a high statistical correlation definitively proves the absolute configuration.

VCDWorkflow cluster_exp Experimental Phase cluster_comp Computational Phase A IR & VCD Spectral Acquisition (CDCl3) E Spectral Overlay & Statistical Matching A->E B Conformational Search (Molecular Mechanics) C DFT Geometry Optimization & Frequencies B->C D Boltzmann Averaging of Calculated Spectra C->D D->E F Absolute Configuration Validation E->F

Parallel experimental and computational workflows for VCD spectroscopic validation.

Step-by-Step Protocol
  • Experimental Acquisition: Dissolve 10 mg of the amine in 150 µL of CDCl3​ . Load into a BaF2​ cell (100 µm path length). Acquire the unpolarized IR and VCD spectra over 4–8 hours to achieve a high signal-to-noise ratio in the 2000–900 cm−1 fingerprint region.

  • Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformational search to identify all low-energy conformers of the (S)-enantiomer within a 5 kcal/mol window.

  • DFT Optimization: Optimize the geometry of each conformer using DFT at the B3LYP/6-311G(d,p) level of theory. Calculate the vibrational frequencies and rotational strengths.

  • Spectral Matching: Apply a Lorentzian band shape to the calculated rotational strengths, weight them by their Boltzmann populations, and overlay the resulting composite spectrum against the experimental VCD data.

Self-Validating System

The Dual-Validation Loop: VCD signals are inherently weak ( ΔA/A≈10−4 ) and highly susceptible to baseline artifacts. This protocol mandates a dual-validation check:

  • Experimental Baseline Validation: The spectrum of the pure solvent (and ideally the racemic mixture) must be acquired under identical conditions. The racemate must yield a net-zero CD signal, proving the observed peaks are true chiral responses, not instrumental birefringence.

  • Computational Validation: Before comparing the VCD spectra, the calculated unpolarized IR spectrum must be overlaid with the experimental IR spectrum. If the IR spectra do not achieve a >90% peak-to-peak correlation, the computational model is deemed inaccurate (usually due to unaccounted solvent interactions or dimerization), and the VCD comparison is automatically invalidated.

Conclusion: Strategic Selection

For the routine validation of (S)-1-(Isoquinolin-8-yl)ethanamine during early-stage synthesis, Mosher's Method remains the most pragmatic choice due to its rapid turnaround time and reliance on standard NMR instrumentation. However, if the amine exhibits steric hindrance that prevents complete derivatization, or if the molecule must be recovered non-destructively for downstream biological assays, VCD provides an exceptionally rigorous, derivatization-free alternative backed by quantum mechanical certainty.

References

  • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons Source: Nature Protocols URL: [Link]

  • Title: Absolute configuration of complex chiral molecules Source: Spark904 URL: [Link]

  • Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source: PubMed Central (PMC) URL: [Link]

Validation

High-Resolution Enantiomeric Excess (ee) Determination of (S)-1-(Isoquinolin-8-yl)ethanamine: A Comparative Guide

Introduction (S)-1-(Isoquinolin-8-yl)ethanamine (CAS: 1344594-30-4) is a highly valuable chiral building block utilized in the synthesis of complex pharmaceutical agents[1]. As a primary amine situated on an isoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction (S)-1-(Isoquinolin-8-yl)ethanamine (CAS: 1344594-30-4) is a highly valuable chiral building block utilized in the synthesis of complex pharmaceutical agents[1]. As a primary amine situated on an isoquinoline scaffold, its stereochemical purity is critical; even minor enantiomeric impurities can drastically alter the pharmacological profile of downstream active pharmaceutical ingredients (APIs). Determining the enantiomeric excess (ee) of this compound requires analytical methods capable of distinguishing the subtle spatial differences between the (S) and (R) enantiomers.

This guide objectively compares the three most effective methodologies for assessing the ee of (S)-1-(Isoquinolin-8-yl)ethanamine: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) derivatization, and Capillary Electrophoresis (CE).

Method 1: Direct Chiral HPLC via Crown Ether Stationary Phases (The Gold Standard)

For underivatized primary amines, chiral HPLC utilizing a crown ether-based chiral stationary phase (CSP), such as the CROWNPAK CR-I(+), is the industry gold standard[2].

The Causality of Chiral Recognition

The CROWNPAK CR-I(+) column employs a chiral crown ether selector immobilized on silica. When the mobile phase is highly acidic (pH < 2.0), the primary amine group of 1-(Isoquinolin-8-yl)ethanamine becomes fully protonated (–NH₃⁺). This ammonium ion forms a stable, three-point hydrogen-bonding inclusion complex with the oxygen atoms inside the crown ether cavity[3]. The chiral discrimination occurs because the steric bulk of the isoquinoline ring versus the methyl group interacts differently with the chiral barrier of the crown ether, leading to differential retention times for the (S) and (R) enantiomers[4].

Self-Validating Protocol: Chiral HPLC

System Validation: Before analyzing the unknown sample, a racemic mixture of 1-(Isoquinolin-8-yl)ethanamine must be injected. This validates the system by confirming baseline resolution ( Rs​≥1.5 ) and establishing the exact retention times for both enantiomers.

Step-by-Step Methodology:

  • Column Preparation: Install a CROWNPAK CR-I(+) column (typically 150 × 3.0 mm, 3 µm)[2].

  • Mobile Phase: Prepare an isocratic mobile phase of aqueous perchloric acid ( HClO4​ ) at pH 1.5 to ensure complete protonation of the amine.

  • Sample Prep: Dissolve (S)-1-(Isoquinolin-8-yl)ethanamine in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions: Flow rate at 0.4 mL/min, column temperature strictly controlled at 25 °C (temperature heavily influences crown ether complexation thermodynamics), and UV detection at 254 nm.

  • Calculation: Calculate ee using the formula: ee(%)=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100 .

Method 2: ¹⁹F/¹H NMR Spectroscopy via Mosher's Amide Derivatization (The Orthogonal Approach)

When chiral chromatography is unavailable or when absolute configuration verification is required alongside ee determination, NMR spectroscopy using a Chiral Derivatizing Agent (CDA) is the premier orthogonal method[5].

The Causality of Diastereomeric Shift

Enantiomers have identical NMR spectra in an achiral environment. By reacting the primary amine with an enantiopure CDA like (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride), the enantiomers are covalently converted into diastereomeric amides[6]. The phenyl ring of the MTPA group creates an anisotropic magnetic shielding cone. Due to the fixed stereochemistry of the newly formed amide bond, this shielding cone affects the isoquinoline protons and the methyl protons differently in the (R,S) versus the (R,R) diastereomers, resulting in distinct chemical shifts ( Δδ )[5]. Furthermore, ¹⁹F NMR is highly advantageous as it provides a clean baseline with no background interference from the sample.

Self-Validating Protocol: NMR Derivatization

System Validation: To rule out kinetic resolution (where one enantiomer reacts faster than the other, artificially skewing the ee), the reaction must be driven to 100% completion using an excess of MTPA-Cl. Additionally, preparing a parallel sample using (S)-MTPA-Cl validates the assignment by reversing the spectral shifts.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 10 mg of the (S)-1-(Isoquinolin-8-yl)ethanamine sample in 0.5 mL of anhydrous CDCl3​ in an NMR tube.

  • Base Addition: Add 2 equivalents of deuterated pyridine or triethylamine to act as an acid scavenger.

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl directly to the NMR tube[5].

  • Incubation: Cap the tube, shake vigorously, and let it stand at room temperature for 30 minutes to ensure complete conversion.

  • Acquisition: Acquire quantitative ¹⁹F NMR (with ¹H decoupling) and ¹H NMR spectra.

  • Integration: Integrate the distinct trifluoromethyl ( CF3​ ) singlets in the ¹⁹F spectrum. The ratio of these integrals directly corresponds to the diastereomeric excess (de), which equals the ee of the original amine.

NMR_Workflow N1 Sample Preparation Amine in CDCl3 N2 Add (R)-MTPA-Cl + Acid Scavenger N1->N2 N3 Incubate at RT (Drive to 100% Conversion) N2->N3 N4 Acquire 19F & 1H NMR Spectra N3->N4 N5 Integrate Diastereomeric Peaks (Calculate ee) N4->N5

Caption: Step-by-step workflow for the derivatization and NMR analysis of chiral primary amines.

Method 3: Capillary Electrophoresis (CE) with Highly Sulfated β-Cyclodextrin

Capillary Electrophoresis (CE) offers a high-efficiency, low-solvent alternative to HPLC.

The Causality of Electrophoretic Separation

In CE, separation relies on the differential electrophoretic mobility of the enantiomers when complexed with a chiral selector in the background electrolyte (BGE). For 1-(Isoquinolin-8-yl)ethanamine, Highly Sulfated β-Cyclodextrin (HS-β-CD) is an ideal selector. The hydrophobic isoquinoline ring inserts into the cyclodextrin cavity, while the negatively charged sulfate groups on the rim of the CD interact electrostatically with the positively charged primary amine. The transient, diastereomeric host-guest complexes have different binding constants, causing the (R) and (S) enantiomers to migrate at different velocities toward the detector.

Comparative Data Analysis

The following table synthesizes the performance metrics of each methodology for assessing the ee of 1-(Isoquinolin-8-yl)ethanamine.

ParameterChiral HPLC (Crownpak CR-I+)¹⁹F NMR (Mosher's Deriv.)Capillary Electrophoresis (CE)
Primary Mechanism Crown ether inclusion complexCovalent diastereomer formationHost-guest complexation (CD)
Accuracy / Precision Very High ( ±0.1% ee)High ( ±1−2% ee)High ( ±0.5% ee)
Analysis Time 10 - 25 minutes5 mins (Acquisition) + 30 mins (Prep)5 - 15 minutes
Sample Prep Complexity Low (Direct injection)Moderate (In-tube reaction)Low (Dilute and shoot)
Absolute Config. ID No (Requires standards)Yes (via empirical models)No (Requires standards)
Cost per Analysis Low (after column purchase)Moderate (cost of MTPA-Cl & NMR time)Very Low (minimal solvent/selector)

Logical Decision Matrix for Method Selection

To assist researchers in selecting the optimal workflow, the following logical relationship diagram outlines the decision-making process based on experimental constraints.

Decision_Tree D1 Select ee Determination Method for Chiral Primary Amine D2 High-Throughput & Routine QC Analysis? D1->D2 D3 Absolute Configuration Verification Needed? D2->D3 No D4 Chiral HPLC (Crownpak CR-I+) D2->D4 Yes (LC-UV/MS) D5 NMR Derivatization (Mosher's Amide) D3->D5 Yes (19F/1H NMR) D6 Capillary Electrophoresis (HS-β-CD) D3->D6 No (Low Sample Vol)

Caption: Decision matrix for selecting the optimal enantiomeric excess determination methodology.

References

  • Péter, A., et al. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Molecules (2021). Available at: [Link]

  • Lämmerhofer, M., et al. "Recent Advances in Chiral Analysis of Proteins and Peptides." MDPI Molecules (2021). Available at: [Link]

  • ChemRxiv. "A Graph Convolutional Network for Elution Order Prediction in Chromatographic Enantioseparation." ChemRxiv (2021). Available at: [Link]

  • James, T. D., et al. "Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines." Organic Letters (2006). Available at: [Link]

  • Frontiers in Chemistry. "Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance." Frontiers (2020). Available at: [Link]

Sources

Comparative

Benchmarking Commercial Synthesis Routes for (S)-1-(Isoquinolin-8-YL)ethanamine

The synthesis of enantiopure 1-arylethanamines is a cornerstone of modern pharmaceutical development. Specifically, (S)-1-(Isoquinolin-8-yl)ethanamine (CAS: 1344594-30-4) is a highly privileged chiral building block, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of enantiopure 1-arylethanamines is a cornerstone of modern pharmaceutical development. Specifically, (S)-1-(Isoquinolin-8-yl)ethanamine (CAS: 1344594-30-4) is a highly privileged chiral building block, frequently utilized in the design of advanced therapeutics, including targeted protein degraders and ASGPR-binding ligands[1].

However, synthesizing this molecule at a commercial scale presents unique chemical challenges. The basic, strongly coordinating isoquinoline nitrogen can poison transition-metal catalysts, while the steric bulk at the C8 position hinders nucleophilic additions. As a Senior Application Scientist, I have benchmarked the three most viable commercial synthesis routes for this compound: Stoichiometric Auxiliary Control , Asymmetric Transfer Hydrogenation (ATH) , and Biocatalytic Transamination . This guide objectively compares their mechanistic causality, experimental robustness, and scalability.

Route A: Ellman’s Sulfinamide Auxiliary (The Stoichiometric Standard)

For early-stage development and bench-scale synthesis, the use of (S)-tert-butanesulfinamide (Ellman's auxiliary) remains the most reliable method for generating chiral amines without requiring specialized high-pressure equipment or engineered enzymes.

Mechanistic Causality

The condensation of 1-(isoquinolin-8-yl)ethanone with (S)-tert-butanesulfinamide requires a strong Lewis acid to overcome the steric hindrance of the C8-position. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is selected because it acts as both a Lewis acid to activate the ketone and a highly effective water scavenger to drive the equilibrium forward[2]. During the subsequent reduction step, sodium borohydride ( NaBH4​ ) is used. The reaction proceeds via a highly ordered, six-membered cyclic transition state where the sulfinyl oxygen coordinates to the sodium/boron complex, directing hydride delivery exclusively to the less hindered Re-face of the imine, yielding the (S)-diastereomer[2].

Ellman Ketone 1-(Isoquinolin-8-yl)ethanone Imine tert-Butanesulfinyl Ketimine Ketone->Imine Auxiliary (S)-tert-Butanesulfinamide + Ti(OEt)4 Auxiliary->Imine Reduction NaBH4 Reduction (Diastereoselective) Imine->Reduction -48°C, THF Amide Sulfinyl Amide (High dr) Reduction->Amide Cleavage HCl / Dioxane Amide->Cleavage Deprotection Product (S)-1-(Isoquinolin-8-yl)ethanamine Cleavage->Product

Workflow of Ellman's auxiliary-mediated asymmetric amine synthesis.

Self-Validating Protocol
  • Condensation: Charge a dry reactor with 1-(isoquinolin-8-yl)ethanone (1.0 eq), (S)-tert-butanesulfinamide (1.2 eq), and anhydrous THF. Add Ti(OEt)4​ (2.0 eq) dropwise. Heat to 70°C for 12 hours.

    • In-Process Control (IPC): Quench an aliquot in wet EtOAc; analyze via LC-MS. Proceed only when ketone conversion is >95%.

  • Reduction: Cool the reaction mixture to -48°C. Add NaBH4​ (3.0 eq) in portions to control the exothermic hydride transfer. Stir for 4 hours.

    • IPC: Analyze diastereomeric ratio (dr) via chiral HPLC. A dr of >98:2 is expected.

  • Deprotection: Quench with MeOH, filter through Celite to remove titanium salts. Concentrate, then dissolve the intermediate in 1,4-dioxane. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours to cleave the sulfinyl group.

  • Isolation: Basify with aqueous NaOH (pH 12) and extract with Dichloromethane (DCM) to yield the free base.

Route B: Asymmetric Transfer Hydrogenation (The Catalytic Benchmark)

For mid-to-large scale manufacturing, stoichiometric chiral auxiliaries become cost-prohibitive. Noyori's Asymmetric Transfer Hydrogenation (ATH) utilizing Ru(II)-TsDPEN complexes provides a highly efficient catalytic alternative.

Mechanistic Causality

Ru(II)-TsDPEN complexes operate via an outer-sphere bifunctional mechanism [3]. Unlike traditional cross-coupling or hydrogenation catalysts, the metal and the substrate do not form a direct bond during the hydride transfer. Instead, the N-H of the TsDPEN ligand and the Ru-H simultaneously transfer a proton and a hydride to the C=N bond via a 6-membered pericyclic transition state[3]. This is a critical advantage for isoquinoline substrates: because the substrate does not need to coordinate directly to the Ruthenium center, the basic heteroaryl nitrogen of the isoquinoline ring is far less likely to poison the catalyst.

ATH_Mech Precat Ru(II)-TsDPEN Precatalyst Active 16e- Ru Amide Complex Precat->Active Base Activation Hydride 18e- Ru Hydride Complex Active->Hydride Hydride Transfer TS Outer-Sphere 6-Membered TS Hydride->TS Imine Docking TS->Active Catalyst Regeneration Product (S)-Amine Product TS->Product Concerted H-/H+ Transfer Formate HCOOH / Et3N Formate->Active

Outer-sphere bifunctional mechanism of Ru(II)-TsDPEN catalyzed ATH.

Self-Validating Protocol
  • Imine Formation: React 1-(isoquinolin-8-yl)ethanone with benzylamine (1.1 eq) in toluene with catalytic p-TsOH under Dean-Stark reflux until water evolution ceases.

    • IPC: Verify complete imine formation via IR spectroscopy (disappearance of C=O stretch at ~1680 cm⁻¹, appearance of C=N stretch at ~1630 cm⁻¹).

  • ATH Reduction: Dissolve the N-benzyl imine in a 5:2 mixture of Formic Acid / Triethylamine (azeotropic hydrogen donor). Add 0.5 mol% of RuCl. Stir at 40°C for 16 hours.

    • IPC: Monitor conversion via GC-FID. Ensure enantiomeric excess (ee) is >95% via chiral SFC.

  • Debenzylation: Transfer the crude (S)-N-benzyl-1-(isoquinolin-8-yl)ethanamine to a hydrogenation vessel. Add 10% Pd/C and stir under H2​ (50 psi) in MeOH to yield the primary amine.

Route C: Biocatalytic Transamination (The Green Horizon)

As the pharmaceutical industry shifts toward sustainable manufacturing, ω -Transaminase ( ω -TA) mediated biocatalysis has emerged as the premier route for synthesizing chiral amines, boasting near-perfect enantioselectivity and operating under mild, aqueous conditions[4].

Mechanistic Causality

ω -TAs utilize Pyridoxal Phosphate (PLP) as a cofactor to shuttle an amino group from a cheap donor (isopropylamine) to the ketone acceptor. However, the thermodynamic equilibrium of this reaction is naturally unfavorable. To drive the reaction to completion, the volatile byproduct (acetone) must be continuously removed from the system via nitrogen sweeping or reduced pressure[4]. Furthermore, the wild-type ω -TA active site is often too narrow for the bulky isoquinolin-8-yl moiety. Engineered variants containing specific active-site mutations (such as W57G and W147G) are required to expand the binding pocket and accommodate the large aromatic system[5].

Biocat_Cycle PLP ω-TA (PLP State) PMP ω-TA (PMP State) PLP->PMP Amine Transfer Acetone Acetone (Removed via N2) PMP->Acetone Byproduct Release Product (S)-1-(Isoquinolin-8-yl)ethanamine PMP->Product Ketone Reduction iPrNH2 Isopropylamine (Donor) iPrNH2->PLP Ketone 1-(Isoquinolin-8-yl)ethanone Ketone->PMP Product->PLP Enzyme Regeneration

Catalytic cycle of ω-Transaminase mediated asymmetric reductive amination.

Self-Validating Protocol
  • Reaction Setup: In a bioreactor, prepare a 100 mM phosphate buffer (pH 7.5). Add Pyridoxal-5'-phosphate (PLP, 1 mM), isopropylamine (500 mM), and the engineered ω -TA enzyme (5 g/L).

  • Equilibrium Shifting: Add 1-(isoquinolin-8-yl)ethanone (50 mM) dissolved in 5% v/v DMSO. Maintain the temperature at 30°C and initiate a continuous N2​ sweep through the headspace to strip out acetone.

    • IPC: Monitor the depletion of the ketone and the formation of the amine via HPLC at 254 nm. Reaction is deemed complete when conversion plateaus >98%.

  • Workup: Adjust the pH of the aqueous layer to 2.0 with HCl to crash out unreacted ketone and denature the enzyme. Filter, then basify the filtrate to pH 12 with NaOH and extract the pure (S)-amine into Methyl tert-butyl ether (MTBE).

Quantitative Benchmarking & Route Selection

To assist process chemists in selecting the appropriate route, the following table summarizes the key performance metrics of each methodology based on industrial standards.

MetricRoute A: Ellman's AuxiliaryRoute B: Noyori ATHRoute C: Biocatalysis
Overall Yield 65 - 75%70 - 80%85 - 95%
Enantiomeric Excess (ee) >98%92 - 95%>99.5%
Scalability Moderate (High cost at scale)High (Requires pressure vessels)Very High (Mild conditions)
Primary Cost Driver Stoichiometric chiral auxiliaryRu-catalyst & Pd/CEnzyme engineering/sourcing
Green Chemistry (PMI) Poor (High solvent & Ti waste)Moderate (Solvent intensive)Excellent (Aqueous, renewable)
Best Use Case Milligram to Gram scale discoveryKilogram scale manufacturingMetric Ton scale manufacturing
References
  • Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews |[Link]

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes | MDPI |[Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI |[Link]

  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids | ACS Catalysis |[Link]

  • Potent ASGPR-binding compounds for the degradation of immunoglobulins | Google P

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Guide for (S)-1-(Isoquinolin-8-YL)ethanamine

As a highly specialized chiral building block, (S)-1-(Isoquinolin-8-yl)ethanamine (CAS: 1344594-30-4) is critical in pharmaceutical synthesis and drug discovery[1]. However, its structural complexity requires rigorous sa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized chiral building block, (S)-1-(Isoquinolin-8-yl)ethanamine (CAS: 1344594-30-4) is critical in pharmaceutical synthesis and drug discovery[1]. However, its structural complexity requires rigorous safety and disposal protocols. Improper handling not only jeopardizes laboratory personnel but also poses severe, long-lasting risks to aquatic ecosystems[2].

This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling, neutralization, and disposal of this compound, ensuring full compliance with environmental regulations.

Physicochemical Profiling & Hazard Causality

To safely manage (S)-1-(Isoquinolin-8-yl)ethanamine, one must understand how its molecular structure dictates its reactivity and toxicity[3]. The molecule presents a dual-hazard profile:

  • The Ethanamine Moiety (Primary Amine): This functional group is highly basic and nucleophilic. It acts as a corrosive irritant to human tissue and reacts exothermically with acids[4]. If disposed of in aqueous solutions at high concentrations, it can trigger EPA Hazardous Waste Code D002 (Corrosive)[4].

  • The Isoquinoline Ring: This rigid, heteroaromatic structure is highly lipophilic and resists rapid biodegradation. It is classified as chronically toxic to aquatic life[2][5]. Consequently, absolute prohibition of drain disposal is required.

Quantitative Hazard Data Summary
Hazard ClassGHS CategoryHazard StatementOperational Implication
Acute Toxicity (Oral/Dermal) Category 3H301 / H311: Toxic if swallowed or in contact with skinMandates the use of chemical-resistant nitrile gloves and fume hood manipulation[5][6].
Skin Corrosion / Irritation Category 2H315: Causes skin irritationBasic ethanamine moiety requires controlled acid neutralization prior to bulk waste storage[4].
Serious Eye Damage Category 2AH319: Causes serious eye irritationSafety goggles or a full face shield are mandatory during all handling and transfer steps[5].
Aquatic Toxicity Chronic Cat. 3H412: Harmful to aquatic life with long-lasting effectsAbsolute prohibition of municipal sewer disposal; requires TSDF incineration[2][5].

Operational Workflow & Waste Segregation

Proper segregation at the point of generation prevents dangerous secondary reactions in bulk waste drums and reduces disposal costs. The following decision tree outlines the logical flow for routing (S)-1-(Isoquinolin-8-yl)ethanamine waste.

WasteSegregation Start Waste Generation: (S)-1-(Isoquinolin-8-yl)ethanamine Type Determine Waste State Start->Type Liquid Liquid Waste (Solutions/Fractions) Type->Liquid Solid Solid Waste (Powder/PPE/Consumables) Type->Solid Spill Spill / Contamination Type->Spill OrgSolv Organic Solvent Mixture? Liquid->OrgSolv Aqueous Aqueous Amine Solution? Liquid->Aqueous SolidWaste Seal in Puncture-Proof Solid Waste Container Solid->SolidWaste Absorb Neutralize & Absorb with Inert Material Spill->Absorb Halogenated Contains Halogens? (e.g., DCM) OrgSolv->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc) OrgSolv->NonHalogenated Neutralize Neutralize with Dilute Citric/Acetic Acid Aqueous->Neutralize RCRA_Hal RCRA Drum: Halogenated Organics Halogenated->RCRA_Hal RCRA_NonHal RCRA Drum: Non-Halogenated Organics NonHalogenated->RCRA_NonHal RCRA_Aq RCRA Drum: Aqueous (Neutralized) Neutralize->RCRA_Aq RCRA_Solid RCRA Drum: Solid Toxic Waste SolidWaste->RCRA_Solid Absorb->RCRA_Solid

Chemical waste segregation and disposal workflow for (S)-1-(Isoquinolin-8-yl)ethanamine.

Step-by-Step Disposal Methodologies

Protocol A: In-Lab Neutralization of Aqueous Amine Waste

Causality: Storing unneutralized primary amines in bulk aqueous waste drums can lead to dangerous pressure buildup and exothermic reactions with incompatible waste streams. Neutralization converts the volatile, corrosive amine into a stable, non-volatile salt[4]. We utilize dilute citric acid (a weak, polyprotic acid) rather than hydrochloric acid to prevent violent, uncontrolled exothermic spiking.

Step-by-Step Procedure:

  • Preparation: Place the beaker containing the aqueous (S)-1-(Isoquinolin-8-yl)ethanamine waste into an ice bath on a magnetic stir plate. Ensure the process is conducted inside a certified chemical fume hood[4].

  • Titration: Fill a dropping funnel with 1M Citric Acid. Begin vigorous stirring of the amine solution.

  • Controlled Addition: Add the citric acid dropwise. Self-Validation Check: Monitor the temperature continuously. If the solution temperature rises above 35°C, halt the addition immediately and allow the ice bath to cool the system before resuming[4].

  • pH Verification: Periodically test the solution using a calibrated pH meter. The neutralization is complete when the pH stabilizes between 6.0 and 8.0[4].

  • Transfer: Once neutralized and cooled to room temperature, transfer the liquid to the appropriately labeled "Aqueous Hazardous Waste" drum.

Protocol B: Solid Waste & Glassware Decontamination

Causality: The isoquinoline ring is highly lipophilic, meaning it adheres stubbornly to glassware and spatulas[2]. Rinsing with water is ineffective and generates unnecessarily large volumes of toxic aqueous waste.

Step-by-Step Procedure:

  • Primary Segregation: Place all visibly contaminated consumables (weigh boats, filter papers, disposable spatulas) directly into a sealable, puncture-proof solid hazardous waste container[6].

  • Solvent Rinsing: Triple-rinse contaminated glassware with a compatible polar organic solvent (e.g., Methanol or Acetone) to dissolve the amine residue[6].

  • Validation: Self-Validation Check: Inspect the glassware. The absence of a visual film or residual chemical odor indicates successful decontamination.

  • Routing: Direct the solvent rinsate into the "Non-Halogenated Organic Waste" drum. The clean glassware can now undergo standard laboratory washing.

Protocol C: Spill Response & Environmental Containment

Causality: Sweeping dry amine powders can aerosolize toxic particulates, leading to inhalation exposure. For liquid spills, using combustible absorbents (like sawdust) is a severe fire hazard, as amines can undergo exothermic reactions that ignite the material[5].

Step-by-Step Procedure:

  • Containment: Immediately isolate the area. Don a respirator if dust or heavy vapors are present[6].

  • Neutralization (If Liquid): Lightly spray the spill area with a dilute (1M) citric acid solution to neutralize the basic ethanamine moiety[4].

  • Absorption: Cover the neutralized spill with an inert, non-combustible absorbent such as vermiculite or dry sand[2][5].

  • Collection: Use a non-sparking plastic scoop to sweep the absorbed material into a heavy-duty hazardous waste bag. Seal, label as "Toxic Solid Waste," and request immediate EHS pickup[2].

Regulatory Compliance & Final Destruction (RCRA & TSDF)

Under the EPA's Resource Conservation and Recovery Act (RCRA) regulations (40 CFR parts 261 and 262), laboratories generating (S)-1-(Isoquinolin-8-yl)ethanamine waste must properly classify, accumulate, and manifest the material[7].

Because of the compound's severe aquatic toxicity and environmental persistence, it cannot be treated via municipal sewage[2]. The ultimate, legally compliant disposal method is high-temperature incineration managed by a licensed Treatment, Storage, and Disposal Facility (TSDF)[6][7].

Mechanistic Causality of Incineration: High-temperature incineration (>1,000°C) is required to break the highly stable aromatic bonds of the isoquinoline ring. This thermal destruction converts the complex molecule into elemental gases (CO₂, H₂O, and NOₓ). The TSDF then utilizes advanced exhaust scrubbers to capture the nitrogen oxides, ensuring zero toxic discharge into the environment[6][8].

References

  • NextSDS. "(S)-1-(Isoquinolin-8-yl)ethanamine — Chemical Substance Information". Available at:[Link]

  • US Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste". Available at:[Link]

  • Chem Service. "SAFETY DATA SHEET - Isoquinoline". Available at:[Link]

  • Trimeric Corporation. "EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE". Available at:[Link]

Sources

Handling

Personal protective equipment for handling (S)-1-(Isoquinolin-8-YL)ethanamine

As a Senior Application Scientist, I approach the handling of chiral isoquinoline derivatives not merely as a compliance exercise, but as an exercise in chemical logic. (S)-1-(Isoquinolin-8-YL)ethanamine (CAS: 1344594-30...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of chiral isoquinoline derivatives not merely as a compliance exercise, but as an exercise in chemical logic. (S)-1-(Isoquinolin-8-YL)ethanamine (CAS: 1344594-30-4) is a specialized building block frequently utilized in drug discovery and complex organic synthesis.

Because this compound features both an isoquinoline core and a primary amine moiety, its handling requires a nuanced understanding of its physicochemical behavior. Primary amines are highly reactive, nucleophilic, and inherently basic (predicted pKa ~9.24)[1]. They are capable of saponifying the lipid bilayers of human skin, leading to deep tissue damage, and are highly toxic if absorbed systemically[2].

This guide provides a self-validating, mechanistic approach to the Personal Protective Equipment (PPE), operational handling, and disposal of (S)-1-(Isoquinolin-8-YL)ethanamine.

Risk Assessment & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The structural profile of (S)-1-(Isoquinolin-8-YL)ethanamine dictates its risk matrix:

  • Corrosivity & Tissue Damage: The primary amine group (–NH₂) is highly basic. Upon contact with moisture in the skin or eyes, it generates hydroxide ions that rapidly denature proteins and saponify fats[3]. This causes severe, delayed-pain chemical burns.

  • Systemic Toxicity & Permeation: The bulky, lipophilic isoquinoline ring enhances the molecule's ability to penetrate the stratum corneum (the skin's outermost layer)[2]. Once absorbed, aromatic and heterocyclic amines can cause systemic toxicity, including respiratory irritation and potential methemoglobinemia.

  • Reactivity: As a strong nucleophile, it reacts violently with strong acids, anhydrides, and oxidizing agents[2]. It can also absorb carbon dioxide from the air to form carbamate salts, necessitating inert storage conditions.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic primary amines. The selection of barrier materials must account for the chemical's ability to permeate standard nitrile or latex.

Table 1: Quantitative & Qualitative PPE Requirements

Protection ZoneRecommended EquipmentMechanistic Rationale (Causality)
Hands (Primary) Butyl rubber or Neoprene gloves (≥0.4 mm thickness).Standard nitrile gloves degrade rapidly upon exposure to lipophilic amines. Butyl rubber provides superior resistance to permeation by heterocyclic organic bases[3].
Hands (Secondary) Inner disposable nitrile gloves.Provides a secondary barrier. If the outer butyl glove is compromised, the inner glove offers brief protection while the operator removes the PPE.
Eye/Face Chemical splash goggles AND a full-face shield.Safety glasses with side shields are inadequate. The high basicity of the amine can cause irreversible corneal damage (saponification of eye tissue) upon micro-splashing[3][4].
Skin/Body Flame-retardant (FR) lab coat, chemical-resistant apron.Prevents systemic absorption through accidental torso spills. Amines can wick through standard cotton coats, holding the corrosive agent against the skin[4].
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridges (if outside hood).While its predicted boiling point is high (~326°C)[1], aerosolization during transfer or heating generates highly irritating respiratory vapors[5].

Operational Workflows: Handling & Storage

Trustworthy protocols require self-validating steps. Do not proceed to the next step unless the previous one is confirmed.

Step-by-Step Handling Methodology
  • Pre-Operation Verification: Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Inspect butyl gloves for micro-tears using an inflation test.

  • Environmental Control: Because primary amines react with atmospheric CO₂ to form insoluble carbamates, purge the reaction vessel and the headspace of the reagent bottle with an inert gas (Argon or Nitrogen) prior to opening.

  • Dispensing: Use glass or high-density polyethylene (HDPE) syringes/pipettes. Crucial: Avoid contact with copper, brass, or reactive metal spatulas, as amines can form highly sensitive complexes or degrade the metal[2].

  • Post-Transfer Sealing: Immediately flush the headspace of the source bottle with Argon. Seal with Parafilm or Teflon tape to prevent oxidative degradation and moisture ingress.

Spill Response and Decontamination Workflow

In the event of a spill, the immediate instinct to neutralize a basic amine with a strong acid (like HCl) is a dangerous operational error. The acid-base reaction is highly exothermic and will vaporize the amine, creating a toxic inhalation hazard[3][4].

SpillResponse Start Spill Detected: (S)-1-(Isoquinolin-8-YL)ethanamine Assess Assess Spill Size & Ventilation Start->Assess Evacuate Major Spill (>100mL): Evacuate & Call HazMat Assess->Evacuate Large Volume / Poor Vent PPE Minor Spill (<100mL): Don Advanced PPE (Butyl Gloves, Respirator) Assess->PPE Small Volume / Good Vent Contain Containment: Use Inert Absorbent (Sand/Vermiculite) PPE->Contain Neutralize Safe Neutralization: Avoid Strong Acids! Use Dilute Acetic Acid or Water Contain->Neutralize Collect Collection: Place in Labeled Hazardous Waste Container Neutralize->Collect Decon Decontamination: Wash Area with Soap & Water Collect->Decon End Post-Incident: Report & Restock PPE Decon->End

Operational Workflow for Amine Spill Containment and Decontamination
Step-by-Step Spill Protocol:
  • Isolate: Evacuate non-essential personnel. Eliminate all ignition sources, as isoquinoline derivatives can be combustible.

  • Contain: Surround the spill with an inert absorbent such as dry sand, earth, or vermiculite. Do not use combustible absorbents like sawdust[4].

  • Absorb & Neutralize: Carefully absorb the liquid. If neutralization is required by your EHS department, use a very dilute weak acid (e.g., 5% acetic acid) to mitigate the exothermic heat generation, followed by copious amounts of water[3][4].

  • Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable, chemically compatible secondary container.

  • Decontaminate: Wash the affected surface thoroughly with water and a heavy-duty laboratory detergent to remove residual lipophilic traces[5].

Disposal Plans

Improper disposal of amines can lead to violent reactions in waste carboys or severe environmental toxicity, as they are harmful to aquatic life with long-lasting effects[6].

  • Segregation: (S)-1-(Isoquinolin-8-YL)ethanamine must be strictly segregated from halogenated solvents, strong oxidizers, and concentrated acids. Mixing amines with halogenated solvents (like chloroform or dichloromethane) can slowly form explosive quaternary ammonium salts over time.

  • Containerization: Collect waste in a dedicated "Basic Organic Waste" container made of HDPE. Glass is acceptable but poses a shatter risk.

  • Labeling: Clearly label the waste container with "Hazardous Waste: Toxic/Corrosive Organic Liquid (Isoquinoline Amine Derivative)."

  • Disposal Route: Do not discharge into the sink or municipal drains[4][6]. Transfer the sealed waste containers to a licensed hazardous waste disposal facility capable of high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers (since combustion of amines generates toxic NOx gases)[2].

References

  • NextSDS Database. "(S)-1-(Isoquinolin-8-yl)ethanamine — Chemical Substance Information." NextSDS. Available at:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. Available at:[Link]

  • Chem Service. "SAFETY DATA SHEET: Isoquinoline." Chem Service. Available at:[Link]

Sources

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